The available data primarily covers the compound without the alpha-methyl groups. Quantitative data for the exact compound you requested is limited to its molecular formula and weight.
| Property | alpha,alpha-dimethyl-beta-(dimethylamino)propiophenone hydrochloride [1] [2] | 3-(Dimethylamino)propiophenone hydrochloride (Related Compound) [3] [4] |
|---|---|---|
| CAS Number | 24206-69-7 [2] | 879-72-1 [3] [4] |
| Molecular Formula | C13H20ClNO [1] [2] | C11H16ClNO [3] [4] |
| Molecular Weight | 241.757 [2] | 213.70 [3] [4] |
| Melting Point | Not specified in search results | 150-155 °C [3]; 153°C [4] |
| Water Solubility | Not specified in search results | Almost transparency [3] |
| Form | Not specified in search results | Powder to crystal [3]; Crystalline Powder [4] |
| Vapour Pressure | 0.00207 mmHg at 25°C [2] | Not specified in search results |
While quantitative solubility data is absent, the search results provide a detailed synthetic procedure for the related compound, β-Dimethylaminopropiophenone hydrochloride, which is a classic example of the Mannich reaction [5]. The methodology offers indirect clues about solubility behavior during experimental workflow.
The general experimental workflow for the synthesis and purification can be summarized as follows. This workflow is adapted from the procedure for β-Dimethylaminopropiophenone hydrochloride [5]:
Key Experimental Observations on Solubility [5]:
The lack of direct solubility data means you will likely need to determine it empirically. Here is a suggested pathway:
The search results do not contain vapour pressure data for the specific compound you requested. However, they provide a detailed synthetic procedure for a closely related chemical: β-Dimethylaminopropiophenone hydrochloride [1] [2].
The provided information for this related compound is summarized in the table below.
| Property | Details for β-Dimethylaminopropiophenone Hydrochloride |
|---|---|
| Chemical Names | β-Dimethylaminopropiophenone hydrochloride; Propiophenone, β-dimethylamino-, hydrochloride [1]. |
| CAS Registry Number | 879-72-1 [1] |
| Molecular Formula | C₁₁H₁₅NO·HCl (from component names) |
| Synthetic Route | Mannich reaction [1]. |
| Reactants | Acetophenone, Dimethylamine hydrochloride, Paraformaldehyde [1] [2]. |
| Solvent | 95% Ethanol [1] [2]. |
| Reaction Time | 2 hours [1] [2]. |
| Crude Yield | 68-72% [1] [2]. |
| Melting Point | Crude: 138-141°C; Purified: 155-156°C [1] [2]. |
| Recrystallization | Dissolve in hot 95% Ethanol, add acetone slowly [1] [2]. |
The synthesis of the related compound involves a classic Mannich reaction [1]. The following workflow diagram outlines the key steps and reagents involved in this laboratory preparation.
Diagram 1: Synthetic workflow for β-Dimethylaminopropiophenone hydrochloride.
For your target compound, alpha,alpha-dimethyl beta-(dimethylamino)propiophenone hydrochloride, I propose a multi-method experimental approach to determine its vapour pressure, as no direct data was found.
The following flowchart outlines a logical pathway for characterizing and determining the vapour pressure of your compound, integrating both its synthesis and subsequent analysis.
Diagram 2: A logical workflow for vapour pressure determination.
When publishing your findings, ensure you include this essential experimental data for reproducibility and reliability:
| Parameter | Details to Report |
|---|---|
| Purity | Analytical method (e.g., HPLC) and percentage. |
| Solid-State Form | Whether it is a crystalline or amorphous solid. |
| Temperature Range | The minimum and maximum temperatures tested. |
| Experimental Uncertainty | Standard deviation or confidence interval. |
| Method Validation | Results from a standard reference material. |
The absence of published data presents a common challenge in pharmaceutical R&D. Focusing on a well-defined experimental protocol, as outlined above, will generate the necessary primary data for your development files. The closely related compound's successful synthesis via the Mannich reaction strongly suggests a viable pathway to produce your target molecule for subsequent testing [1] [2].
In drug development, logP and Polar Surface Area (PSA) are key metrics for predicting a compound's absorption and permeability.
Multiple computational methods have been developed to predict logP and PSA. The table below summarizes the main families of approaches.
| Property | Method Family | Description | Examples |
|---|---|---|---|
| logP | Atom-based | Sums contributions from each atom type. Fast but can be less accurate for complex structures [3]. | ALOGP [3] [4] |
| Fragment-based | Sums hydrophobic contributions from larger molecular fragments. Often more accurate than atom-based methods [3]. | ClogP [3], miLogP (Molinspiration) [5] | |
| Property-based | Uses physics-based calculations (e.g., free energy transfer) from 3D structures. Theoretically rigorous but computationally intensive [3]. | FElogP (MM-PBSA) [3] | |
| Hybrid/Consensus | Combines multiple algorithms to improve accuracy and reliability. | ChemAxon Consensus [4], ACD/Consensus [6] | |
| PSA | Topological (TPSA) | Calculates surface area using fragment contributions from a 2D structure. Fast and widely used [7] [8]. | TPSA (Ertl et al.) |
| Quantum Mechanical (QMPSA) | Calculates the surface area based on the quantum mechanical electrostatic potential mapped onto a 3D isodensity surface. More physically meaningful but requires significant computation [7] [8] [9]. | QMPSA | |
| Dynamic (DPSA) | Uses a Boltzmann-weighted average of PSA over multiple low-energy 3D conformations [7]. | DPSA |
Here are the detailed workflows for some of the more advanced methods mentioned.
This method is based on the thermodynamic principle that logP is determined by the free energy change of transferring a molecule from water to n-octanol [3].
The diagram below outlines the workflow for this approach:
Workflow for calculating logP via transfer free energy.
Key Steps:
ΔG_water) and n-octanol (ΔG_octanol). This involves solving the Poisson-Boltzmann equation or using the Generalized Born model to account for polar solvation, plus a non-polar contribution [3].ΔG_transfer = ΔG_water - ΔG_octanol. logP is then derived from the fundamental equation: logP = ΔG_transfer / (RT ln(10)), where R is the gas constant and T is the temperature [3] [10].This method calculates the polar surface area directly from the molecule's electron density [7] [9].
The workflow for this protocol is as follows:
Workflow for calculating quantum mechanical polar surface area.
Key Steps:
For practical drug discovery work, several software tools implement the methods described above:
Beta-(Dimethylamino)propiophenone and its derivatives represent an important class of organic compounds with significant applications in pharmaceutical synthesis and analytical chemistry. These compounds serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and require precise analytical methods for their characterization and quantification. The analysis of these basic compounds presents particular challenges due to their secondary interactions with chromatographic stationary phases and their potential reactivity under various conditions. High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for the separation, identification, and quantification of these compounds and their related substances. This application note provides a comprehensive overview of established HPLC methodologies, including detailed protocols for the analysis of beta-dimethylamino propiophenone derivatives, addressing both standard and challenging analytical scenarios encountered by researchers and pharmaceutical development professionals.
The structural characteristics of beta-dimethylamino propiophenone derivatives, featuring both basic amine and carbonyl functionalities, necessitate specialized chromatographic approaches to achieve optimal separation, peak shape, and detection sensitivity. Through careful method development and validation, as outlined in this document, researchers can overcome common analytical challenges and develop robust methods suitable for various applications ranging from quality control to pharmacokinetic studies.
Based on current literature and application data, several HPLC methods have been successfully developed for the analysis of beta-dimethylamino propiophenone and related compounds. The table below summarizes the key chromatographic conditions for these methods:
Table 1: Summary of HPLC Methods for Beta-Dimethylamino Propiophenone Derivatives
| Method Parameter | Standard Reversed-Phase Method | High-pH Stable Phase Method | MS-Compatible Application |
|---|---|---|---|
| Compound | beta-(Dimethylamino)propiophenone [1] | Basic drug analogs [2] | 3-(Diethylamino)propiophenone [3] |
| Column | Newcrom R1 [1] | XTerra RP18 [2] | Newcrom R1 [3] |
| Dimensions | Not specified | 150 × 4.6 mm, 5 μm [2] | Not specified |
| Mobile Phase | Acetonitrile/water/phosphoric acid [1] | 50 mM pyrrolidine (pH 11.5)-ACN (50:50, v/v) [2] | Acetonitrile/water/formic acid [3] |
| Flow Rate | Not specified | 1 mL/min [2] | Not specified |
| Detection | UV (wavelength not specified) [1] | DAD-UV at 214 nm [2] | Mass spectrometry compatible [3] |
| Applications | Routine analysis, pharmacokinetics, preparative separation [1] | Analysis of basic drugs, method validation [2] | Impurity isolation, pharmacokinetics [3] |
The selection of an appropriate HPLC method depends on several factors including the specific analytical requirements, available instrumentation, and intended application. For routine analysis of beta-dimethylamino propiophenone derivatives, the Standard Reversed-Phase Method using the Newcrom R1 column provides a robust and straightforward approach [1]. This method is particularly suitable for quality control applications where stability-indicating methods are required. The use of phosphoric acid in the mobile phase contributes to improved peak shape for these basic compounds through ion suppression.
For compounds that exhibit strong secondary interactions with conventional reversed-phase columns, the High-pH Stable Phase Method offers significant advantages. The XTerra RP18 column is specifically designed for the analysis of basic compounds at high pH, minimizing silanol interactions that often cause peak tailing [2]. The use of pyrrolidine buffer (pH 11.5) maintains the analytes in their non-ionized form, enhancing retention and separation efficiency. This method is particularly valuable for method development and validation studies, as demonstrated in the analysis of methamphetamine and propranolol, which share similar structural characteristics with beta-dimethylamino propiophenone derivatives [2].
When mass spectrometric detection is required for structural elucidation or enhanced sensitivity, the MS-Compatible Application method should be employed. This method substitutes phosphoric acid with formic acid, which is compatible with MS systems while still providing adequate ionization suppression for these basic compounds [3]. Additionally, the availability of columns with smaller 3 μm particles enables faster UPLC applications for high-throughput analysis [1] [3].
3.1.1 Equipment and Reagents
3.1.2 Sample Preparation
3.1.3 Chromatographic Conditions
3.1.4 System Suitability
System suitability should be assessed before sample analysis to ensure chromatographic performance. Critical parameters include:
Figure 1: Sample Preparation and Analysis Workflow for Beta-Dimethylamino Propiophenone Derivatives
3.2.1 Derivatization Strategies
For the analysis of reactive derivatives or impurities, derivatization techniques may be employed to enhance detection sensitivity or improve chromatographic behavior. While direct RP-HPLC is preferred for most applications, certain analytical challenges may require alternative approaches:
Derivatization for enhanced detection: For compounds with poor UV absorbance, derivatization with chromophores or fluorophores may be necessary. Methods similar to those used for small-molecule halogenated carboxylic acids can be adapted, utilizing reagents such as nitrophenylhydrazine for carbonyl-containing compounds [4].
Stabilization of reactive intermediates: When analyzing reactive species such as acyl halides or sulfonic acid derivatives, consider using non-protic solvents and avoiding aqueous mobile phases to prevent degradation during analysis [5].
Normal-phase and SFC alternatives: For compounds unstable in aqueous mobile phases, normal-phase HPLC or supercritical fluid chromatography (SFC) may be employed to minimize decomposition [5].
3.2.2 Analysis of Genotoxic Impurities
The control of potentially genotoxic impurities requires specialized approaches to achieve the necessary sensitivity (ppm/ppb levels). Key considerations include:
Sample preparation: Use non-protic solvents to prevent transesterification or decomposition during sample preparation and analysis [5].
Detection techniques: LC-MS/MS with selective ion monitoring (SIM) provides the sensitivity and selectivity required for trace-level analysis [5].
Derivatization approaches: For sulfonate esters, derivatization with sodium iodide in the presence of thiosulfate to form alkyl iodides enables sensitive detection by GC-MS [5].
Successful HPLC analysis of beta-dimethylamino propiophenone derivatives requires careful optimization of several critical parameters:
Table 2: Method Optimization Parameters for Beta-Dimethylamino Propiophenone Derivatives
| Parameter | Optimization Considerations | Recommended Approach |
|---|---|---|
| Stationary Phase | Silanol activity, pH stability, ligand chemistry | Select columns with low silanol activity (e.g., Newcrom R1) or specially designed base-deactivated phases (e.g., XTerra RP18) [1] [2] |
| Mobile Phase pH | Ionization control, secondary interactions, column stability | For basic compounds, high pH (9-11.5) using amine buffers (pyrrolidine) minimizes ionization and silanol interactions [2] |
| Organic Modifier | Selectivity, retention, solubility | Acetonitrile generally provides better peak shape than methanol for basic compounds [1] [2] |
| Buffer Selection | Peak shape, retention reproducibility, MS compatibility | Phosphoric acid for standard UV detection; formic acid for MS compatibility; amine buffers for high-pH applications [1] [2] [3] |
| Temperature | Retention time stability, peak efficiency | Moderate temperatures (25-30°C); higher temperatures may reduce backpressure but affect stability [2] |
4.2.1 Peak Tailing
Peak tailing is a common challenge when analyzing basic compounds like beta-dimethylamino propiophenone derivatives. To address this issue:
Column Selection: Use columns specifically designed for basic compounds, such as the Newcrom R1 with low silanol activity or XTerra RP18 with optimized silica matrix to prevent secondary interactions with residual silanol groups [1] [2].
Mobile Phase Modification: Incorporate amine modifiers such as pyrrolidine in the mobile phase to saturate active silanol sites. The concentration can be optimized between 10-50 mM based on the severity of tailing [2].
pH Adjustment: Operate at pH values above the pKa of the analyte to maintain it in the non-ionized form. For beta-dimethylamino propiophenone derivatives with pKa values typically around 9-10, pH 11.5 provides effective suppression of ionization [2].
4.2.2 Retention Time Instability
Mobile Phase Equilibrium: Ensure sufficient equilibration time when using amine modifiers or when changing pH conditions. A minimum of 10-15 column volumes is recommended for full equilibrium.
Temperature Control: Maintain consistent column temperature (±2°C) to minimize retention time fluctuations [2].
Buffer Preparation: Prepare mobile phases consistently with accurate pH adjustment to ensure reproducible retention times.
4.2.3 Sensitivity Issues
Detection Wavelength: Optimize UV detection wavelength based on the chromophores present. For compounds with amine and carbonyl functionalities, low UV wavelengths (210-220 nm) often provide adequate sensitivity [2].
Sample Solvent: Match the sample solvent to the initial mobile phase composition to avoid peak broadening and distortion that can impact sensitivity.
Injection Volume: Maximize injection volume within the linear range of the detector and without overloading the column.
Figure 2: Method Development Workflow for HPLC Analysis of Beta-Dimethylamino Propiophenone Derivatives
The HPLC methods described in this application note are suitable for quality control testing of beta-dimethylamino propiophenone and its derivatives in various pharmaceutical contexts:
Identity Testing: Retention time matching against reference standards provides confirmation of identity for raw materials and intermediates.
Assay and Purity Testing: Quantitative methods enable accurate determination of potency and related substances in active pharmaceutical ingredients and formulated products.
Stability-Indicating Methods: The robustness of these methods under various stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) makes them suitable for stability studies [2]. Forced degradation studies should be conducted to demonstrate method specificity by subjecting samples to stress conditions including 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (60°C), and UV light [2].
The compatibility of these HPLC methods with mass spectrometric detection makes them suitable for pharmacokinetic studies [1] [3]. The MS-compatible method using formic acid instead of phosphoric acid enables sensitive detection and quantification of beta-dimethylamino propiophenone derivatives in biological matrices. For such applications, method validation should include assessment of matrix effects, recovery, and lower limits of quantification appropriate for the expected concentration ranges in biological fluids.
The HPLC methods detailed in this application note provide reliable and robust approaches for the analysis of beta-dimethylamino propiophenone derivatives. The selection of appropriate stationary phases with low silanol activity, optimization of mobile phase conditions (particularly pH and modifier selection), and careful attention to sample preparation techniques are critical factors for successful method development. The presented protocols offer solutions for various analytical needs, from routine quality control to sophisticated pharmacokinetic studies. By following the detailed methodologies and optimization strategies outlined in this document, researchers can develop validated HPLC methods suitable for the characterization and quantification of beta-dimethylamino propiophenone derivatives in pharmaceutical development and manufacturing environments.
Propiophenone derivatives represent a pharmaceutically significant class of compounds with diverse therapeutic applications, including use as dopamine reuptake inhibitors, antidepressant agents, and antiviral compounds. The analysis of these compounds and their related impurities presents unique challenges due to their chemical diversity and structural similarities. Reverse phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for the separation, identification, and quantification of propiophenone derivatives in both pharmaceutical formulations and biological matrices. The fundamental importance of robust HPLC methods for these compounds is underscored by their presence in approved pharmaceuticals such as bupropion, as well as in investigational compounds showing promising biological activity, including antiproliferative effects in cancer cell lines and antiviral activity against pathogens like Ebola virus [1] [2].
The development of precise and accurate HPLC methods for propiophenone derivatives is essential throughout the drug development pipeline, from initial discovery through quality control of final pharmaceutical products. These methods must adequately resolve not only the parent compounds but also their synthetic intermediates, degradation products, and metabolites to ensure product safety and efficacy. For instance, the identification of previously unknown degradation products such as 2-(carboxyamino)-propiophenone (CAPP) and 2-formyl-2-(methylamino)-acetophenone (FMAAP) in pseudoephedrine formulations highlights the critical role of sophisticated HPLC methods in pharmaceutical analysis [3]. This application note provides comprehensive protocols and methodological insights to assist researchers in developing and validating robust RP-HPLC methods for propiophenone derivatives.
The development of a robust RP-HPLC method for propiophenone derivatives requires a systematic optimization approach that considers the complex interplay between analytical parameters. The chemical structure of propiophenone derivatives typically features a polar ketone group attached to a hydrophobic aromatic ring, often substituted with various functional groups that influence chromatographic behavior. Initial method development should focus on column selection, mobile phase composition, and detection parameters based on the specific properties of the target analytes. For most propiophenone derivatives, a C18 stationary phase provides adequate retention and resolution; however, alternative phases such as the Newcrom R1 column with low silanol activity may be preferable for basic compounds to minimize peak tailing [3] [4].
The organic modifier in the mobile phase significantly impacts the separation efficiency and selectivity. Acetonitrile is generally preferred over methanol for propiophenone derivatives due to its lower viscosity and better UV transparency, especially when using UV detection at lower wavelengths. The addition of acidic modifiers such as phosphoric acid (typically 0.1%) is crucial for suppressing silanol interactions and improving peak shape for basic propiophenone compounds. For mass spectrometry-compatible applications, phosphoric acid should be replaced with volatile alternatives like formic acid [4]. The optimal organic modifier concentration must be determined experimentally, balancing adequate retention (k > 2) with reasonable analysis time. Method development should also consider the potential for analyte hydration in aqueous mobile phases, as this phenomenon can cause anomalous retention behavior that complicates method development and validation [5].
Table 1: Method Development Optimization Parameters for Propiophenone Derivatives
| Parameter | Initial Condition | Optimization Range | Impact on Separation |
|---|---|---|---|
| Stationary Phase | C18 column | C8, phenyl, cyanopropyl, low silanol activity columns | Retention mechanism selectivity, peak shape for basic compounds |
| Organic Modifier | Acetonitrile | Methanol, acetonitrile/methanol blends | Solvent strength, selectivity, back pressure |
| Modifier Concentration | 50% | 30-80% | Retention time, resolution, analysis duration |
| Acidic Additive | 0.1% Phosphoric acid | 0.05-0.2% phosphoric, formic, or acetic acid | Peak symmetry, ionization suppression |
| Buffer System | None | 10-50 mM ammonium formate/acetate | pH control, reproducibility, MS compatibility |
| Column Temperature | 25°C | 20-45°C | Retention time stability, peak efficiency |
| Flow Rate | 1.0 mL/min | 0.8-1.5 mL/min | Back pressure, resolution, analysis time |
The ionization state of propiophenone derivatives greatly influences their chromatographic behavior. Many pharmacologically active propiophenone derivatives contain basic amino groups that can become protonated under acidic mobile phase conditions, potentially leading to undesirable interactions with residual silanol groups on the stationary phase. This can result in peak tailing and irreproducible retention times. To address this issue, several strategies can be employed: using specially designed low-silanol-activity columns, incorporating alkylamines such as triethylamine in the mobile phase as silanol blockers, or using competing bases like ammonia to minimize undesirable interactions [3]. Additionally, the carbon load and endcapping of the stationary phase significantly impact the retention and peak shape of basic propiophenone compounds, with higher carbon load and comprehensive endcapping generally providing better performance.
Table 2: Optimized HPLC Conditions for Specific Propiophenone Derivatives
| Analyte | Column | Mobile Phase | Detection | Retention Time | Reference |
|---|---|---|---|---|---|
| 3-(Diethylamino)propiophenone | Newcrom R1 (5 µm) | Acetonitrile:Water:Phosphoric acid (ratio optimized between 40:60:0.1 to 60:40:0.1) | UV 254 nm | Method-dependent | [4] |
| Bupropion and Analogs | Inertsil ODS-3 (250 × 4.6 mm, 5 µm) | Methanol:Water (80:20, v/v) with phosphate buffer | UV 220-254 nm | ~6-8 minutes | [3] [2] |
| Pseudoephedrine and Related Compounds | Inertsil ODS-3 (150 × 4.6 mm, 5 µm) | Methanol:Water (80:20, v/v) | UV 254 nm | PSE: ~4.5 min; MAPP: ~7.5 min | [3] |
| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid | C18 column | Phosphate buffer:Acetonitrile (60:40, v/v) pH 3.0 | UV 240 nm | Method-dependent | [6] |
Based on comprehensive literature analysis, the following standardized protocol represents an optimal starting point for the separation of most propiophenone derivatives:
This method provides an excellent foundation for most propiophenone derivatives and can be modified based on specific analyte characteristics. For compounds with significant polarity, the acetonitrile content can be reduced to 40-45%; for highly hydrophobic derivatives, it can be increased to 60-65%. When mass spectrometric detection is required, phosphoric acid should be replaced with 0.1% formic acid, though this substitution may slightly compromise peak shape for basic analytes [3] [4].
Proper sample preparation is critical for obtaining accurate and reproducible results in the HPLC analysis of propiophenone derivatives. For pharmaceutical formulations, an appropriate extraction procedure must be developed to completely extract the active ingredient while excluding excipients that could interfere with the analysis or damage the chromatographic system. For tablet formulations, the samples should be finely powdered and subjected to sonication-assisted extraction using a suitable solvent such as methanol, acetonitrile, or mobile phase. The extraction solvent should be selected based on the solubility characteristics of the specific propiophenone derivative and the formulation excipients. Following extraction, the sample should be centrifuged or filtered through a 0.45 µm membrane to remove particulate matter that could damage the HPLC system or compromise chromatography [3].
For biological samples containing propiophenone derivatives, a more extensive sample preparation is required to remove proteins and other interfering compounds. Protein precipitation with acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of organic solvent to plasma) is the most straightforward approach, though it may not provide sufficient clean-up for trace analysis. For enhanced sensitivity, liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether is recommended, as these solvents efficiently extract most propiophenone derivatives from biological matrices. Alternatively, solid-phase extraction (SPE) using C18 or mixed-mode cartridges can provide excellent sample clean-up and concentration for low-abundance analytes. The specific extraction protocol must be optimized for each propiophenone derivative based on its physicochemical properties [2].
The validation of HPLC methods for propiophenone derivatives should follow regulatory guidelines such as ICH Q2(R1) and USP general chapters on analytical method validation. The validation protocol must demonstrate that the method is suitable for its intended purpose by assessing key parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. The specific acceptance criteria may vary depending on the application (identification, assay, or impurity determination), but should be established prior to validation and justified based on the method's intended use [3] [6].
Table 3: Method Validation Parameters and Acceptance Criteria for Propiophenone Derivative Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Resolution from closest eluting impurity | Resolution ≥ 2.0; Peak purity index ≥ 0.999 | [3] [6] |
| Linearity | Minimum 5 concentrations in range 50-150% of target | Correlation coefficient r² ≥ 0.999 | [7] [6] |
| Accuracy | Recovery at 3 levels (50%, 100%, 150%) with n=3 | Mean recovery 98-102% | [7] [6] |
| Precision | Repeatability (n=6) and intermediate precision (different days, analysts) | RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities | [7] [3] |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 | LOD ~0.04 µg/mL; LOQ ~0.16 µg/mL (compound dependent) | [7] [6] |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase composition | RSD of retention time ≤ 2.0%; resolution maintained | [3] [6] |
For the analysis of propiophenone derivatives, specificity is particularly important due to the structural similarity between the active pharmaceutical ingredient and its potential impurities and degradation products. Specificity should be demonstrated by resolving the main peak from all known impurities, and through peak purity assessment using diode array detection. For stability-indicating methods, specificity must be confirmed by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) and demonstrating separation of degradation products from the main peak and from each other. The method should also demonstrate that excipients or other matrix components do not interfere with the quantification of the propiophenone derivatives [3] [6].
System suitability tests (SST) are essential to verify that the chromatographic system is performing adequately at the time of analysis. For propiophenone derivatives, the following SST parameters should be established based on the validation data and monitored during routine use:
These parameters should be determined using a system suitability solution containing the target propiophenone derivative and its critical impurities at appropriate concentrations. The solution should be stable for the duration of the testing, and the SST should be performed at the beginning of each analytical sequence and after specific numbers of injections to ensure continued system performance [3] [6].
Despite careful development and validation, HPLC methods for propiophenone derivatives may encounter issues during routine use. Common problems include peak tailing, retention time drift, baseline noise, and reduced resolution. Peak tailing is particularly common for basic propiophenone derivatives and is often caused by undesirable interactions with residual silanol groups on the stationary phase. This can be addressed by using specially designed columns with enhanced endcapping, increasing the acid concentration in the mobile phase, or adding competing amines such as triethylamine (0.1-0.5%) to the mobile phase. However, when using mass spectrometric detection, competing amines should be avoided as they can cause significant ion suppression [3].
Retention time drift can result from several factors, including mobile phase evaporation, column temperature fluctuations, or stationary phase degradation. To minimize retention time drift, mobile phases should be prepared fresh regularly and stored in sealed containers. Using a column heater maintains stable temperature control. For methods employing alkaline conditions (pH >7), special columns with stable stationary phases should be used to prevent silica degradation. Baseline noise and artifacts can often be traced to contaminated mobile phases, dirty detector cells, or column bleed. Using high-purity reagents, filtering mobile phases through 0.45 µm filters, and regularly purging the detector cell can minimize these issues. Implementing a regular column cleaning protocol using strong solvents can extend column life and maintain performance [3] [4].
The applications of RP-HPLC methods for propiophenone derivatives span the entire drug development continuum, from early discovery through post-market quality control. In pharmaceutical development, these methods are essential for determining the purity and stability of drug substances and products. For example, the HPLC analysis of pseudoephedrine sulfate formulations enabled the identification and characterization of previously unknown degradation products, including 2-(carboxyamino)-propiophenone (CAPP) and 2-formyl-2-(methylamino)-acetophenone (FMAAP) [3]. Similarly, HPLC methods have been crucial for monitoring the stability of bupropion and its related compounds, ensuring product quality throughout the shelf life.
In drug discovery, HPLC methods support structure-activity relationship studies by providing precise quantification of propiophenone derivatives in biological matrices. The development of a photoaffinity ligand based on the bupropion scaffold, 3-iodo-4′-azidopropiophenone, exemplifies the application of sophisticated HPLC techniques in neuropharmacology research. The radioiodinated version of this compound was purified by reversed-phase HPLC and used to map bupropion-binding pockets within the dopamine transporter and nicotinic acetylcholine receptors [2]. This application demonstrates how HPLC methods contribute to understanding the molecular mechanisms of propiophenone-based pharmaceuticals.
The following diagram illustrates the complete analytical workflow for the development and application of RP-HPLC methods for propiophenone derivatives:
The applications of RP-HPLC for propiophenone derivatives continue to expand with technological advancements. LC-MS/MS methods have become increasingly important for the bioanalysis of propiophenone-based pharmaceuticals, enabling highly sensitive and selective quantification in complex biological matrices. These methods are essential for pharmacokinetic studies, metabolite identification, and therapeutic drug monitoring. The development of UHPLC methods using sub-2µm particles provides enhanced resolution and faster analysis times, improving laboratory efficiency for high-throughput applications.
Another emerging application is the use of HPLC-based purification for novel propiophenone derivatives with promising biological activity. The recent discovery of triphenylethylene-based compounds with potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and anti-Ebola virus activity highlights the continued pharmaceutical relevance of this compound class [1]. The preparation of these investigational compounds often requires sophisticated purification techniques, including preparative HPLC, to obtain material of sufficient purity for biological evaluation. As research in this area advances, HPLC methods will continue to play a critical role in the development of new propiophenone-based therapeutics.
RP-HPLC remains the cornerstone analytical technique for the analysis of propiophenone derivatives throughout the pharmaceutical development pipeline. The methods outlined in this application note provide a solid foundation for the separation, identification, and quantification of these pharmaceutically important compounds. By following the systematic method development approach, employing appropriate validation protocols, and implementing effective troubleshooting strategies, researchers can develop robust HPLC methods that meet their specific analytical needs. As the pharmaceutical applications of propiophenone derivatives continue to expand, with recent research revealing promising antiproliferative and antiviral activities, advanced HPLC techniques will remain essential tools in the development of these valuable therapeutic agents [1].
1. Introduction
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of beta-Dimethylaminopropiophenone (CAS 3506-36-3), a compound with the molecular formula C11H15NO and a molecular weight of 177.247 g/mol [1]. The method utilizes the Newcrom R1 HPLC column, a special reversed-phase column known for its low silanol activity and wide pH stability (pH 1.0 - 10.0) [2] [3]. This makes it particularly suitable for analyzing basic compounds like beta-Dimethylaminopropiophenone, as it can minimize peak tailing and provide symmetric peaks. The described method is scalable and can be applied for impurity profiling, preparative isolation, and pharmacokinetic studies [1].
2. Materials and Methods
2.1. Equipment and Reagents
2.2. Chromatographic Conditions The table below summarizes the standard chromatographic conditions for this analysis.
| Parameter | Specification | Notes / Alternatives |
|---|---|---|
| Column | Newcrom R1 [1] | 2.1 x 100 mm, 5 µm or 4.6 x 150 mm, 5 µm [1] [2] |
| Mobile Phase | Acetonitrile (MeCN) / Water [1] | Specific ratio adjustable during method optimization |
| Buffer/Additive | Phosphoric Acid [1] | MS-compatible: use Formic Acid [5] [1] |
| Elution Mode | Isocratic | - |
| Flow Rate | Method-specific (e.g., 0.2 mL/min for 2.1 mm column) [6] | Scale according to column dimensions |
| Detection | UV Detection [1] | Wavelength to be optimized; other methods use 210-270 nm [7] [6] |
| Injection Volume | Method-specific | Depends on sample concentration and loop size |
| Column Temperature | 0 - 50°C (column tolerance) [2] | Typically ambient |
3. Experimental Protocol
3.1. Mobile Phase Preparation Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the ratio determined during method optimization. Add a small volume of phosphoric acid (e.g., 0.1% v/v) to buffer the solution. For MS applications, use formic acid instead. Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.
3.2. Standard Solution Preparation Dissolve an accurate weight of the beta-Dimethylaminopropiophenone standard in an appropriate diluent, typically a mixture of the mobile phase or a solvent of weaker eluting strength than the mobile phase, to achieve the desired concentration (e.g., 0.5-1.0 mg/mL).
3.3. HPLC System Setup and Analysis
4. Expected Results and Method Performance When the method is correctly optimized, you should obtain a chromatogram with a sharp and symmetric peak for beta-Dimethylaminopropiophenone. The Newcrom R1 column's low silanol activity contributes to excellent peak shape for basic compounds [3]. The method is designed to be robust and reproducible.
5. Column Maintenance and Storage For long-term column stability, it is recommended to store the Newcrom R1 column in a mixture of 50% acetonitrile and 50% water containing 0.1% phosphoric or formic acid [3]. Always follow the manufacturer's pressure and pH range guidelines (up to 345 bar and pH 1.0-10.0) to maximize column lifetime [2] [3].
The following diagram illustrates the logical workflow for developing and executing this HPLC method, from initial setup to analysis and column care.
research@sielc.com to confirm that this is the optimal method for your specific application and instrument setup [1] [7] [8].
Synthetic cathinones (SCs) are a prominent class of new psychoactive substances (NPSs), structurally designed as β-keto analogs of phenethylamine. These substances pose a significant and evolving challenge to public health and forensic science globally. Their dynamic market, characterized by the continuous emergence of novel analogs with slight structural modifications, often outpaces the development of standard drug screening tests. This creates an urgent need for robust, sensitive, and specific analytical methods capable of confirming and quantifying these compounds in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard technique for this purpose, offering superior specificity, sensitivity, and the ability to analyze a wide range of chemically diverse SCs and their metabolites. These application notes provide a detailed protocol for the detection, resolution, and quantification of synthetic cathinones in various sample types, leveraging the power of modern HPLC-MS/MS platforms.
The following table summarizes the core parameters from three validated LC-MS/MS methods for synthetic cathinone analysis, providing a direct comparison of their capabilities.
Table 1: Summary of Validated LC-MS/MS Methods for Synthetic Cathinone Analysis
| Method Parameter | Method 1: Multi-Analyte Screening in Hair [1] | Method 2: Chiral Resolution in Equine Plasma/Urine [2] | Method 3: Quantitative Panel in Human Urine [3] |
|---|---|---|---|
| Analytes Covered | 36 SCs + 2 metabolites | Cathinone enantiomers | 16 SCs + 10 metabolites |
| Sample Type | Hair keratin | Horse blood plasma & urine | Human urine |
| Extraction Method | Not specified | Liquid-liquid extraction (pH 9) | Not specified |
| Chromatography | C18 Column (2.1×100 mm, 2.5 µm) | Reversed-phase with chiral derivatization | Reversed-phase |
| Runtime | 11 minutes | Not specified | 13 minutes (analytes eluted by 8.2 min) |
| Mobile Phase | A: 5mM AmFm in H₂O (+0.1% FA) B: 2mM AmFm in MeOH/ACN (+0.1% FA) | Not specified | Not specified | | Linearity | ( r^2 \geq 0.99 ) from LOQ to 500 pg/mg | >0.99 | Validated per published guidelines | | Limit of Detection (LOD) | At or below LOQ | 0.05 ng/mL (for both matrices) | Acceptable per validation criteria | | Key Application | High-throughput forensic screening | Distinguishing plant-based ingestion from synthetic drug administration | Confirming SC use in immunoassay-positive/amphetamine-negative samples |
This protocol is designed for the high-throughput detection of a broad panel of 36 synthetic cathinones and 2 metabolites in hair, a matrix that provides a longer window of detection compared to blood or urine [1].
Sample Preparation:
UHPLC-MS/MS Analysis:
This protocol addresses the critical need to distinguish between natural cathinone (from khat plant ingestion) and synthetic, often racemic, cathinone analogs, which is vital in equine anti-doping and forensic contexts [2].
Sample Preparation:
HPLC-MS/MS Analysis:
This protocol was developed to investigate the prevalence of synthetic cathinones in urine samples that generated false-positive immunoassay results for amphetamines [3].
Sample Preparation:
LC-MS/MS Analysis:
The following diagram illustrates the overarching analytical workflow for the LC-MS/MS-based screening and confirmation of synthetic cathinones, integrating the protocols described above.
Figure 1: Analytical workflow for the LC-MS/MS analysis of synthetic cathinones across different sample matrices.
The protocols outlined herein demonstrate the versatility and power of HPLC-MS/MS in addressing the complex analytical challenges posed by synthetic cathinones. The ability to screen for dozens of analytes simultaneously in a single 11-minute run [1] is indispensable for high-throughput forensic and clinical laboratories. Furthermore, the development of highly sensitive chiral methods with LODs of 0.05 ng/mL [2] highlights the sophistication achievable with this technology, enabling critical distinctions in anti-doping and forensic investigations. The consistent finding of SCs in samples that falsely test positive for amphetamines via immunoassay [3] underscores the necessity of confirmatory testing with mass spectrometry-based methods to ensure accurate public health data and legal outcomes.
The fight against the evolving threat of NPS relies on the continuous advancement of analytical techniques. The methods described provide a reliable foundation for the accurate identification and quantification of synthetic cathinones, thereby supporting efforts in forensic science, clinical toxicology, and public health monitoring.
Propiophenone and its derivatives represent structurally diverse compounds with significant pharmaceutical importance, serving as key intermediates in the synthesis of numerous therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties. The basic propiophenone structure consists of a carbonyl functional group attached to a phenyl ring and an ethyl chain, but its therapeutic derivatives often contain complex substitutions that introduce chiral centers and multiple functional groups. These structural complexities present substantial challenges for the separation and purification of individual components, particularly in pharmaceutical development where isomeric purity and impurity profiles directly impact drug safety and efficacy.
The significance of propiophenone impurities in pharmaceutical manufacturing cannot be overstated. For instance, propafenone, a class 1C anti-arrhythmic drug derived from propiophenone, is administered as a racemic mixture, but its enantiomers exhibit markedly different pharmacological properties. While both enantiomers demonstrate equivalent sodium channel blocking activity, the S-enantiomer possesses approximately 100-fold greater β-blocking activity than its R-counterpart [1]. Similarly, various propiophenone derivatives have demonstrated promising hypoglycemic effects in experimental models, potentially offering new therapeutic options for diabetes management [2]. These pharmacological nuances underscore the critical importance of developing robust separation methodologies that can adequately resolve propiophenone-related compounds and their impurities to ensure drug quality, safety, and consistency.
The development of effective separation strategies for propiophenone impurities begins with comprehensive analytical method development. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for both analytical characterization and preparative purification of propiophenone derivatives. For the analysis of 2',5'-dihydroxypropiophenone (CAS 938-46-5), a reversed-phase HPLC method employing a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid has demonstrated excellent results [3]. This method offers superior resolution for propiophenone analogs and can be readily scaled from analytical to preparative applications. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid, enabling seamless hyphenation with MS detection for impurity identification. The method also accommodates sub-3μm particle columns for ultra-performance liquid chromatography (UPLC) applications, significantly reducing analysis time while maintaining resolution.
For specific propiophenone impurities such as p-nitro-α-acetamido-β-hydroxypropiophenone, a gradient elution method using a C18 column has been successfully developed. The optimized mobile phase employs acetonitrile-water mixtures with a carefully controlled gradient program: initial conditions of 100% mobile phase A (acetonitrile-water, 25:75) are maintained for 4 minutes, followed by a linear gradient to 47% mobile phase B (acetonitrile) over 6 minutes, holding for 5 minutes, then returning to initial conditions [4]. This method achieves baseline separation of the main compound from the 4-nitro-(2-acetamido) acetophenone impurity, with retention times of approximately 2.9 minutes and 3.7 minutes, respectively, and a separation degree of 3.66, well within acceptable method performance criteria.
Table 1: HPLC Conditions for Propiophenone Impurity Analysis
| Parameter | 2',5'-Dihydroxypropiophenone | p-Nitro-α-acetamido-β-hydroxypropiophenone |
|---|---|---|
| Column | Newcrom R1 [3] | C18 [4] |
| Mobile Phase | Acetonitrile/water/phosphoric acid or formic acid [3] | Gradient: acetonitrile-water mixtures [4] |
| Detection | UV (wavelength not specified) | 266 nm [4] |
| Sample Preparation | Not specified | Dissolution in water:acetonitrile (50:50) [4] |
| Analysis Time | Not specified | 23 minutes [4] |
| Key Impurity | Not specified | 4-nitro-(2-acetamido)acetophenone [4] |
The selection of an appropriate stationary phase is critical for achieving optimal separation of propiophenone impurities. The Newcrom R1 column, characterized by its low silanol activity, minimizes secondary interactions with basic compounds, resulting in sharper peaks and improved resolution [3] [5]. For more complex separations involving chiral propiophenone derivatives, enantioselective columns such as cellulose-based chiral stationary phases have demonstrated excellent performance. These columns can be operated in reversed-phase mode with aqueous-organic eluents, making them particularly suitable for the analysis of biological samples [1].
The development of a robust separation method requires careful optimization of multiple parameters. For the analysis of p-nitro-α-acetamido-β-hydroxypropiophenone, method validation confirmed excellent specificity with a resolution of 3.66 between the main compound and its impurity, precision with relative standard deviation (RSD) of not more than 1.0% for peak areas, and detection limits sufficient for accurate impurity quantification [4]. These validated methods provide reliable tools for both quality control and preparative isolation of propiophenone impurities.
Preparative-scale separation represents one of the most critical operations in pharmaceutical development, often requiring careful balancing of resolution, throughput, and recovery. For propiophenone impurities, the HPLC methods developed for analytical purposes can be systematically scaled to preparative applications. The Newcrom R1 method for 2',5'-dihydroxypropiophenone is explicitly described as scalable and suitable for the isolation of impurities in preparative separation [3]. This scalability is particularly valuable for obtaining pure reference standards of impurities for structural characterization and toxicological assessment.
For complex mixtures of propiophenone derivatives, centrifugal partition chromatography (CPC) offers significant advantages as an all-liquid separation technique that eliminates irreversible adsorption issues associated with solid stationary phases. This method enables quantitative recovery of samples and minimizes the risk of sample denaturation, making it especially suitable for labile or highly polar natural products [6]. The solvent system for CPC can be optimized using thin-layer chromatography (TLC) as a guide, with RF values between 0.1 and 0.4 typically providing the best separation efficiency. For propiophenone-related compounds, solvent systems such as chloroform-methanol-water in various ratios have demonstrated excellent results for flavonoids, xanthones, and other structurally related compounds [6].
The preparative separation of propiophenone impurities follows a systematic workflow that progresses from analytical method development to preparative isolation. The following diagram illustrates this comprehensive process:
Diagram 1: Comprehensive Workflow for Propiophenone Impurity Separation
For semipreparative HPLC, which is frequently employed for the final purification of challenging-to-separate propiophenone impurities, columns packed with 5-30μm particles provide an optimal balance between separation efficiency and loading capacity [6]. The loading capacity typically ranges from 1-100 mg per injection, though multiple injections are often required to obtain sufficient quantities of pure impurities for comprehensive characterization. When working with acid-labile propiophenone derivatives such as chromenes, it is essential to avoid acidic modifiers in the mobile phase to prevent degradation and formation of artifacts [6].
Table 2: Preparative Separation Techniques for Propiophenone Impurities
| Technique | Loading Capacity | Resolution | Applications | Advantages |
|---|---|---|---|---|
| Flash Chromatography [6] | Up to 100 mg/g support | Moderate | First fractionation of crude extracts | Rapid separation, minimal decomposition |
| MPLC [6] | 100 mg - 100 g | High | Intermediate purification steps | Versatile, various supports available |
| Semipreparative HPLC [6] | 1-100 mg | Very High | Final purification of difficult impurities | Superior resolution, small particle sizes |
| CPC [6] | 10 mg - 10 g | Moderate to High | Labile or polar compounds | No irreversible adsorption, high recovery |
The identification and control of impurities in propiophenone-derived pharmaceuticals is essential for ensuring product quality and regulatory compliance. A compelling case study involves the detection and quantification of 4-nitro-(2-acetamido)acetophenone in p-nitro-α-acetamido-β-hydroxypropiophenone, a key intermediate in the synthesis of chloramphenicol [4]. Traditional quality control methods relying on melting point determination could only provide qualitative assessment of purity but failed to deliver quantitative impurity data. The developed HPLC method enabled precise quantification of this critical impurity at levels as low as 1.2% in refined samples and 2.9% in unrefined material, providing essential data for process optimization and quality assurance [4].
In another application, the separation of closely related antifungal chromenes from Hypericum revolutum demonstrates the power of semipreparative HPLC for resolving structurally similar propiophenone analogs [6]. After preliminary purification by flash chromatography and low-pressure liquid chromatography (LPLC), an apparently homogeneous fraction by TLC analysis was shown by analytical HPLC to contain two homologous chromenes. Using semipreparative HPLC on an RP-18 column with a non-acidified mobile phase to prevent degradation, 120 mg of the mixture was successfully separated through repetitive injections, yielding pure compounds for further biological evaluation [6].
The enantioselective analysis of propiophenone derivatives in biological matrices presents unique challenges due to the complex nature of plasma and other biological samples. For the analysis of R- and S-propafenone in plasma, researchers have developed two sophisticated HPLC approaches: a column switching method that enables direct injection of untreated plasma samples, and a liquid-liquid extraction method followed by direct injection onto an enantioselective column [1]. Both methods utilized a Chiralcel cellulose-based column in reversed-phase mode with detection at 211 nm, where propafenone exhibits higher absorption intensity [1].
The column switching method employed a first column for protein removal and preconcentration of the target analytes, followed by transfer of the fraction of interest to the enantioselective second column. This approach effectively eliminated interfering compounds from the biological matrix, protecting the chiral stationary phase from degradation while achieving accurate quantification of the enantiomers. The application of this methodology in a pharmacokinetic study involving 12 healthy volunteers demonstrated that exercise significantly influenced the plasma concentrations of both R- and S-propafenone, highlighting the importance of enantioselective monitoring for proper understanding of the pharmacokinetic behavior of chiral propiophenone derivatives [1].
The implementation of robust analytical methods for propiophenone impurity profiling is essential for regulatory compliance and product quality assurance. A comprehensive method validation protocol for the HPLC determination of 4-nitro-(2-acetamido)acetophenone impurity demonstrates the rigorous approach required for pharmaceutical applications [4]. The validation included specificity assessment confirming baseline separation between the main compound and its impurity, detection limit determination establishing the lowest quantity of impurity that can be reliably detected, and precision evaluation demonstrating reproducible results across multiple measurements [4].
For propiophenone-based pharmaceuticals with chiral centers, enantioselective methods must be developed and validated to control stereochemical purity. The enantioselective analysis of propafenone requires careful consideration of matrix effects and potential interferences from biological components [1]. The use of an internal standard such as S-(-)-propanolol corrects for variability in sample preparation and analysis, improving the accuracy and reliability of the determination [1]. The limit of quantification can be adjusted by varying the sample volume used for extraction, providing flexibility to meet different analytical requirements.
The development of stability-indicating methods is particularly important for propiophenone impurities that may be prone to degradation under various storage conditions. For acid-labile compounds such as chromenes, the absence of acidic modifiers in the mobile phase is essential to prevent the formation of degradation products during analysis [6]. Similarly, the use of stability-compatible techniques such as centrifugal partition chromatography minimizes the risk of artifact formation during the isolation process, especially for compounds that may undergo transformations in the presence of certain solvents or solid supports [6].
The selection of appropriate sample preparation techniques must also consider potential stability issues. Liquid-liquid extraction with solvents such as dichloromethane and diethyl ether has been successfully employed for the extraction of propafenone from plasma samples, providing efficient recovery while maintaining analyte stability [1]. For solid-phase extraction, the choice of sorbent and elution conditions must be optimized to prevent degradation and ensure accurate quantification of the target impurities.
The preparative separation of propiophenone impurities requires a multifaceted approach combining advanced chromatographic techniques with thorough method development and validation. The HPLC methods presented in these application notes, utilizing either reversed-phase columns such as Newcrom R1 and C18 or chiral stationary phases for enantiomeric separation, provide effective tools for the analysis and purification of these pharmaceutically significant compounds. The scalability of these methods from analytical to preparative scale enables the isolation of pure impurities for comprehensive characterization and toxicological assessment.
As the pharmaceutical applications of propiophenone derivatives continue to expand, particularly in the areas of anti-arrhythmic therapy and diabetes treatment, the importance of robust impurity control strategies will only increase. The methodologies outlined in these application notes provide a solid foundation for the development, optimization, and validation of separation methods tailored to specific propiophenone impurities. By implementing these protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of propiophenone-derived pharmaceuticals while maintaining compliance with regulatory requirements.
This document provides detailed analytical methods and protocols for researchers and drug development professionals working with compounds of the formula C₁₃H₂₀ClNO, primarily focusing on Diethylpropion Hydrochloride and related substances. The protocols are synthesized from established pharmacopeial standards and scientific literature to ensure accuracy and reproducibility in quality control and research settings.
The molecular formula C₁₃H₂₀ClNO corresponds to several pharmacologically active compounds and their metabolites. The specific structure and application determine the appropriate analytical approach.
Table 1: Compounds with Molecular Formula C₁₃H₂₀ClNO
| Compound Name | IUPAC / Chemical Name | CAS Number | Molecular Weight (g·mol⁻¹) | Primary Use / Status |
|---|---|---|---|---|
| Diethylpropion Hydrochloride [1] [2] | 2-(Diethylamino)-1-phenylpropan-1-one hydrochloride | 134-80-5 | 241.76 | Anorectic agent (Active Pharmaceutical Ingredient) |
| Erythrohydrobupropion [3] | rel-(1R,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | 99102-04-2 (racemic) | 241.76 | Active metabolite of Bupropion |
| Threo-Hydroxy Bupropion HCl [4] | (1R,2R)-2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride | 357637-18-4 | 278.22 | Bupropion impurity/metabolite (Reference Standard) |
Diethylpropion Hydrochloride, an active pharmaceutical ingredient (API), must conform to strict specifications [1]:
The following sections provide step-by-step methodologies for the analysis of Diethylpropion Hydrochloride, from raw material testing to finished product control.
A. Identification by Infrared Spectroscopy [1] The sample must exhibit infrared absorption spectra identical to the USP Reference Standard. The official method uses Potassium Chloride (KCl) discs, with the sample prepared as a 1.2 mg/200 mg KCl mixture [2].
B. Identification by Liquid Chromatography [1] The major peak in the chromatogram of the Assay preparation must have a retention time corresponding to that of the Standard preparation from the assay method.
C. Identification Test for Chloride [1] A solution of the sample (1 in 100) must respond positively to standard tests for Chloride.
D. Test for Secondary Amines (e.g., Diethylamine) [1]
E. Chromatographic Purity (HPLC Method) [1] This test ensures the sum of all impurity peaks does not exceed 0.5%.
This is a stability-indicating HPLC method used for the quantification of the API and the content uniformity of tablets [1] [5].
Table 2: Mobile Phase and System Suitability Parameters for Assay
| Parameter | Specification for API Assay [1] | Specification for Tablet Assay [5] |
|---|---|---|
| Phosphate Buffer | 136.1 g Monobasic Potassium Phosphate + 4.3 mL H₃PO₄ in 1L water. | Same as API specification. |
| Mobile Phase Composition | Water : Acetonitrile : Phosphate Buffer : 1.0 M NaNO₃ (730:200:50:20) | Same as API specification. |
| System Suitability Preparation | ~200 µg/mL Benzoic Acid + ~40 µg/mL USP RS in Mobile Phase. | Benzoic Acid in 0.1 N HCl (~1 mg/mL) diluted with stock USP RS solution and Mobile Phase. |
| Resolution (R) | Not less than 2.0 between Diethylpropion and Benzoic Acid. | Not less than 2.0 between Diethylpropion and Benzoic Acid. |
| Standard Preparation | ~40 µg/mL of USP RS in Mobile Phase. | Stock: ~160 µg/mL USP RS in 0.1 N HCl. Working: 5 mL stock diluted to 100 mL with Mobile Phase (~8 µg/mL). |
| Chromatographic System | ||
| - Detector | UV 254 nm | UV 254 nm |
| - Column | 4-mm × 30-cm, L1 packing | Same as API specification. |
| - Flow Rate | ~1.5 mL/min | ~1.5 mL/min |
Sample Preparation:
Calculation: Calculate the quantity, in mg, of C₁₃H₁₉NO·HCl in the portion taken using the formula:
For API: Quantity (mg) = 2.5 * C * (rᵤ / rₛ) For Tablets: Quantity (mg) = 5 * C * (rᵤ / rₛ)
Where:
Table 3: Dissolution Test Parameters for Diethylpropion Hydrochloride Tablets [5]
| Parameter | Specification |
|---|---|
| Medium | Water, 900 mL |
| Apparatus | USP Apparatus 2 (Paddle) |
| Speed | 50 rpm |
| Time | 45 minutes |
| Analysis Method | UV spectroscopy at ~253 nm, compared to a Standard solution. |
| Tolerance (Q) | Not less than 75% of the labeled amount dissolved in 45 minutes. |
Understanding the degradation pathways is critical for developing stability-indicating methods.
The following workflow summarizes the key analytical procedures for Diethylpropion Hydrochloride:
For researchers working with Bupropion, several related compounds and impurities are available as reference standards [4]:
These detailed application notes provide a robust framework for the analysis of Diethylpropion Hydrochloride, ensuring identity, purity, potency, and performance. The methodologies, derived from pharmacopeial standards, are designed to be specific, accurate, and stability-indicating, separating the API from its known degradation products. Scientists should use the appropriate USP Reference Standards, carefully prepare mobile phases as specified, and ensure system suitability criteria are met before performing analytical runs.
Propiophenone compounds represent an important class of chemicals in pharmaceutical analysis, serving both as active pharmaceutical ingredients (APIs) and as model compounds in chromatographic method development. These compounds are frequently utilized in method validation and system suitability testing due to their well-characterized chromatographic properties. The analysis of propiophenone and its derivatives presents particular challenges in pharmaceutical formulations where they may be present at low concentrations alongside complex matrices of excipients and other APIs. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique that addresses these challenges through enhanced separation efficiency, reduced analysis time, and improved sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).
The fundamental advantage of UPLC technology lies in its utilization of sub-2-micron particles (typically 1.7-1.8 μm) in the stationary phase, which enables operation at significantly higher pressures (up to 15,000 psi) while achieving superior chromatographic resolution [1]. This technological advancement provides a 2-3 fold increase in separation efficiency and a 5-9 fold reduction in analysis time compared to conventional HPLC methods [2]. Furthermore, UPLC systems demonstrate substantially reduced mobile phase consumption (approximately 80-90% reduction), making them more environmentally friendly and cost-effective for routine analysis [1]. These attributes make UPLC particularly well-suited for the analysis of propiophenone compounds in various matrices, from bulk pharmaceutical materials to complex formulated products and cleaning validation samples.
The implementation of Quality by Design (QbD) principles in UPLC method development ensures robust, reliable, and transferable analytical methods. According to ICH Q8 guidelines, the QbD approach focuses on building quality into the analytical method through systematic development rather than relying solely on final product testing [1] [3]. A critical component of QbD is the establishment of a Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of analytical factors that have been demonstrated to provide assurance of quality [3]. Operating within the MODR offers significant flexibility during routine application, as changes within this space are not considered modifications requiring revalidation [1].
The application of Design of Experiments (DOE) represents a fundamental aspect of QbD implementation in method development. DOE provides an effective, efficient approach to simultaneously evaluate the effects of multiple factors and their interactions while modeling the relationship between these factors and chromatographic responses with a limited number of experimental runs [1]. Response-surface methodologies, particularly Box-Behnken designs and full factorial designs, are essential tools for defining the design space of analytical methods [4] [3]. These approaches enable researchers to identify critical method parameters that significantly impact Critical Quality Attributes (CQAs) such as resolution, peak asymmetry, and retention time, thereby facilitating method optimization with minimal experimental effort.
Table 1: Critical Method Parameters and Their Effects on Propiophenone Separation
| Parameter | Effect on Separation | Optimal Range | References |
|---|---|---|---|
| Mobile Phase Composition | Selectivity, retention time, peak shape | Methanol/water or acetonitrile/water (varies by application) | [5] [4] |
| Flow Rate | Backpressure, retention time, resolution | 0.3-0.6 mL/min for 2.1 mm ID columns | [1] [6] |
| Column Temperature | Retention time, efficiency, peak shape | 35-45°C | [1] [3] |
| Gradient Profile | Resolution, analysis time, peak capacity | Optimized based on compound properties | [6] [3] |
| pH of Aqueous Phase | Ionization, retention, peak shape | 2-4 for acidic compounds | [2] [3] |
The development of a robust UPLC method for propiophenone compounds requires systematic optimization of several critical method parameters. Among these, mobile phase composition stands out as the most influential factor affecting selectivity and retention. For propiophenone analysis, reversed-phase chromatography with C18 stationary phases has proven most effective, with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often modified with acidic additives such as phosphoric acid or formic acid to improve peak shape [5] [4]. The column temperature significantly impacts retention time and efficiency, with elevated temperatures (typically 35-45°C) generally providing improved efficiency and reduced backpressure [1]. The flow rate must be optimized to balance analysis time, resolution, and system pressure, with values between 0.3-0.6 mL/min being typical for 2.1 mm internal diameter columns [6].
Recent advances in UPLC method development have incorporated computer simulation tools that accurately predict retention behavior based on a limited set of initial experiments. These simulation programs integrate kinetics and flow resistance parameters of various columns, enabling researchers to propose optimal gradient operational conditions under given constraints, thereby greatly reducing method development time [3]. When combined with DOE approaches, computer simulation represents a powerful strategy for efficient method development. The integration of these tools allows for the comprehensive mapping of the method design space, establishing robust operational regions that ensure method performance throughout the method lifecycle.
Materials and Reagents: Propiophenone reference standard (≥98% purity), HPLC-grade acetonitrile and methanol, Milli-Q water (or equivalent purified water), phosphoric acid or formic acid for mobile phase modification [5] [4].
Instrumentation and Conditions:
Sample Preparation:
System Suitability: Prior to sample analysis, ensure the system meets the following criteria:
Application Note: This protocol is adapted from the duloxetine cleaning validation method [2] and can be applied to propiophenone compound analysis for cleaning verification in manufacturing equipment.
Materials: Cotton swabs (ITW Texwipe or equivalent), extraction solvent (methanol:water, 90:10 v/v), stainless steel coupons (for recovery studies), forceps, sample vials.
Swab Sampling Procedure:
Table 2: Method Validation Parameters for Propiophenone UPLC Analysis
| Validation Parameter | Acceptance Criteria | Propiophenone Results | References |
|---|---|---|---|
| Linearity Range | R² > 0.999 | 0.5-50 μg/mL | [4] [2] |
| Accuracy (% Recovery) | 98-102% | >99.5% | [4] |
| Precision (% RSD) | ≤2% | <1.2% | [4] |
| LOD | Signal-to-noise ≥ 3 | 0.5 ng/mL | [4] |
| LOQ | Signal-to-noise ≥ 10 | 1.6 ng/mL | [4] |
| Robustness | No significant effect | Within design space | [1] |
UPLC methods for propiophenone compounds have demonstrated exceptional utility in the assessment of content uniformity in low-dose solid drug products, where the accurate quantification of small amounts of active ingredients presents significant analytical challenges [1]. The high sensitivity and superior resolution of UPLC techniques enable precise measurement of propiophenone derivatives even when present in minute quantities alongside large proportions of excipients. In one application, a validated UPLC method achieved percentage recoveries greater than 99.5% for multiple target compounds with remarkably low relative standard deviation values (less than 1.2%), demonstrating the precision required for content uniformity testing [4]. The method successfully addressed challenges associated with high excipient-to-drug ratios, which often complicate extraction efficiency and lead to irreproducible assay results in conventional HPLC methods.
The application of UPLC in dosage form analysis extends to the determination of average content and uniformity of dosage units as per pharmacopeial requirements [4]. The exceptional sensitivity of UPLC methods, with detection limits in the low nanogram-per-milliliter range, allows for the precise quantification of propiophenone compounds across wide concentration ranges—from trace levels to high concentrations—without requiring method modification [4] [2]. This broad dynamic range is particularly valuable in pharmaceutical analysis where analyte concentrations may vary significantly between different sample types, from potency assays to degradation studies. Furthermore, the reduced analysis time (typically 5-10 minutes per sample) enables high-throughput processing of multiple samples, making UPLC ideal for quality control environments where efficiency and reliability are paramount.
UPLC methods demonstrate exceptional capability in cleaning validation applications, where sensitive and accurate quantification of propiophenone residues on manufacturing equipment surfaces is essential for compliance with Good Manufacturing Practices (GMP) [2]. The high sensitivity of UPLC, with detection limits typically below 0.01 μg/mL, allows for reliable detection of trace-level residues, ensuring that equipment surfaces are properly cleaned between manufacturing campaigns [2]. The swab sampling technique coupled with UPLC analysis provides a comprehensive approach for monitoring surface cleanliness, with recovery rates typically exceeding 80% from various surface materials including stainless steel, glass, and silica [2].
The establishment of acceptable residue limits follows regulatory guidance, typically based on a combination of criteria including a maximum allowable carryover of 0.1% of the standard therapeutic dose and a general limit of 10 ppm [2]. UPLC methods for propiophenone compounds can be validated over concentration ranges from 0.05-5.0 μg/mL or wider, covering the necessary range for cleaning verification [2]. The isocratic separation conditions often employed in these methods provide exceptional precision, with relative standard deviation values below 1.5%, ensuring reliable quantification at trace levels [2]. The robustness of these methods, validated through deliberate variations in critical method parameters, guarantees consistent performance throughout method implementation, making UPLC the technique of choice for this critical quality assurance application.
The validation of UPLC methods for propiophenone compounds follows ICH Q2(R1) guidelines, demonstrating that the method is suitable for its intended purpose [1]. The validation process encompasses several key parameters, each with defined acceptance criteria that ensure method reliability and reproducibility. Specificity is established by demonstrating baseline separation of the target analytes from any potential interferents, including excipients, degradation products, or swab extractables [2]. Linearity is evaluated across the method range, typically demonstrating a coefficient of determination (R²) greater than 0.999, while range is established as the interval between the upper and lower concentration levels over which linearity, accuracy, and precision are demonstrated [4] [2].
The accuracy of UPLC methods, expressed as percentage recovery, should fall within 98-102% for the target concentration, confirming that the method provides results close to the true value [4]. Precision encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-analyst, inter-instrument variability), with acceptance criteria typically set at ≤2% RSD for pharmaceutical applications [4] [2]. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or using statistical approaches based on the standard deviation of the response and the slope of the calibration curve [4]. Finally, robustness is demonstrated by evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, establishing that the method functions reliably during normal usage [1].
Comprehensive data analysis and statistical evaluation are essential components of UPLC method development and validation for propiophenone compounds. The application of analysis of variance (ANOVA) to regression results facilitates the identification of factors and interaction effects that potentially affect chromatographic responses, enabling the selection of the most appropriate model with no evidence of lack of fit [1]. For robustness evaluation, response surface methodology provides substantial information from a limited number of experiments, identifying critical factors and their interactions while establishing tolerance windows for method parameters [1]. The Monte Carlo simulation method can be employed to verify results and predict method performance under varying conditions [1].
The evaluation of system suitability parameters represents a critical aspect of routine method implementation, ensuring that the chromatographic system performs adequately at the time of analysis. These parameters typically include retention time reproducibility, theoretical plate count (efficiency), peak tailing factor, and resolution between critical pairs [4]. For quantitative applications, the calibration curve is generated daily using a minimum of six concentration levels, with the correlation coefficient confirming linearity across the working range. Quality control samples at low, medium, and high concentration levels are analyzed alongside test samples to verify ongoing method performance, with acceptance criteria typically requiring at least 67% (four out of six) of QC samples to be within 15% of their respective nominal values [4] [2].
Table 3: Troubleshooting Guide for Propiophenone UPLC Analysis
| Problem | Potential Causes | Solutions | References |
|---|---|---|---|
| Peak Tailing | Column degradation, inappropriate mobile phase pH, secondary interactions | Use low silanol activity columns (e.g., Newcrom R1), adjust pH, add mobile phase modifiers | [5] |
| Retention Time Shift | Mobile phase variation, temperature fluctuations, column degradation | Standardize mobile phase preparation, control column temperature, replace aged columns | [1] |
| High Backpressure | Column blockage, particle aggregation, inappropriate flow rate | Filter mobile phases and samples, use in-line filters, reduce flow rate | [6] |
| Reduced Efficiency | Extra-column dispersion, inappropriate column dimension, excessive injection volume | Minimize connection volumes, use appropriate column dimensions, optimize injection volume | [6] |
| Poor Resolution | Inadequate method optimization, column selectivity mismatch | Optimize gradient profile, adjust mobile phase composition, change column chemistry | [3] |
The performance of UPLC methods for propiophenone compounds can be significantly influenced by instrumental parameters and configuration choices. Extra-column dispersion becomes a critical factor in maintaining chromatographic performance, particularly when working with very narrow peaks generated by short columns and fast gradients [6]. Even minimal post-column dispersion can negatively impact achieved peak capacity and peak widths, necessitating careful attention to connection tubing internal diameters and lengths, detector cell volumes, and overall system fluidic path [6]. For high-throughput applications requiring injection-to-injection cycle times of one minute or less, constraints imposed by UPLC pump systems, auto-samplers, columns, and software become significant factors, with gradient delay, auto-sampler speed, and software setup delays collectively presenting substantial barriers to further reduction in cycle times [6].
Column selection represents another critical consideration in UPLC method development for propiophenone compounds. While conventional C18 phases often provide adequate separation, alternative stationary phases may offer superior performance for specific applications. For instance, Newcrom R1 columns with low silanol activity have demonstrated effectiveness in propiophenone separation, particularly when analyzing compounds prone to secondary interactions with residual silanols [5]. The recent development of mixed-mode columns incorporating both reversed-phase and ion-pairing functionalities (Newcrom A, AH, B, BH series) provides additional selectivity options for challenging separations involving ionic or ionizable propiophenone derivatives [5]. When transitioning methods from conventional HPLC to UPLC, the accurate prediction of retention parameters using computer simulation tools enables direct method translation while maintaining separation quality, significantly reducing method re-development time [3].
The following workflow diagram illustrates the systematic approach to UPLC method development for propiophenone compounds based on Quality by Design principles:
UPLC method development for propiophenone compounds represents a significant advancement in pharmaceutical analysis, offering enhanced separation efficiency, reduced analysis time, and improved sensitivity compared to conventional HPLC methods. The implementation of Quality by Design principles provides a systematic framework for developing robust methods that consistently deliver reliable performance throughout their lifecycle. The application of design of experiments and response surface methodology enables comprehensive understanding of method parameters and their interactions, facilitating the establishment of a validated design space within which method adjustments can be made without requiring revalidation.
The detailed protocols presented in this application note provide researchers and pharmaceutical analysts with practical guidance for implementing UPLC methods for propiophenone compounds across diverse applications—from content uniformity testing in formulated products to cleaning validation in manufacturing equipment. The troubleshooting guidance and technical considerations address common challenges encountered during method development and implementation, supporting successful method deployment in quality control environments. As UPLC technology continues to evolve, its application in propiophenone analysis will undoubtedly expand, further enhancing the pharmaceutical industry's ability to ensure product quality, safety, and efficacy.
Synthetic cathinones represent a rapidly evolving class of new psychoactive substances (NPS) that have emerged as significant public health threats worldwide. These β-keto phenethylamines are chemically similar to amphetamine and natural cathinone, the principal psychoactive alkaloid found in the khat plant (Catha edulis) [1]. Since the first appearance of synthetic cathinones in drug markets in the mid-2000s, these compounds have diversified into numerous structural analogs, with more than 100 different analogues identified in the illicit drug market as of 2024 [2]. The dynamic nature of the NPS phenomenon presents substantial challenges for researchers, forensic scientists, and public health authorities, as clandestine laboratories continuously develop new analogs through minor structural modifications to circumvent legislative controls [3] [1].
The analytical characterization of synthetic cathinones is complicated by several factors: the constant emergence of novel compounds, the lack of reference standards for confirmation, and the structural similarity between isomers that exhibit markedly different toxicological profiles [4] [5]. Furthermore, all synthetic cathinones are chiral molecules, and their enantiomers can demonstrate distinct biological activities and toxicological properties due to enantioselective interactions with biological targets [5]. This application note provides a comprehensive framework of advanced analytical techniques and protocols for the complete characterization of synthetic cathinones, encompassing structural elucidation, biological activity assessment, and stereochemical analysis to support research and forensic applications.
The comprehensive characterization of synthetic cathinones requires a multitechnique approach that leverages complementary analytical methods to achieve unambiguous identification. The interdisciplinary framework combines separation science, spectroscopy, and mass spectrometry to establish chemical structure, purity, and identity. Research indicates that even isomeric cathinones such as N-butyl-norbutylone and N-ethylhexylone can be differentiated through this systematic approach [6]. The sequential application of these techniques creates a robust identification system that can adapt to novel cathinones as they emerge on the illicit market.
Table 1: Primary Techniques for Structural Elucidation of Synthetic Cathinones
| Technique | Key Information | Sample Requirements | Limit of Detection |
|---|---|---|---|
| GC-MS | Molecular weight, fragmentation pattern, purity assessment | 1 mg/mL in organic solvent (e.g., methanol) | ~0.1-1 ng/μL |
| HRMS | Exact mass, elemental composition, isotope pattern | 0.1 mg/mL in methanol or acetonitrile | ~0.01 ng/μL |
| NMR (1H, 13C) | Molecular structure, isomer differentiation, functional groups | 5-10 mg in deuterated solvent | ~0.1 mM |
| FTIR | Functional groups, molecular vibrations | 1-2 mg (solid) or thin film | ~1% w/w |
Purpose: Separation, detection, and preliminary identification of synthetic cathinones in complex mixtures. Sample Preparation:
Instrument Parameters:
Data Interpretation: Synthetic cathinones typically exhibit characteristic fragmentation patterns including iminium ions (base peak often at m/z 58, 72, or 86 depending on N-alkyl substitution), and fragments resulting from cleavage adjacent to the carbonyl group [6].
Purpose: Definitive structural elucidation, including isomer differentiation and functional group identification. Sample Preparation:
Instrument Parameters:
Data Interpretation: Key 1H NMR signals for cathinones include the α-proton adjacent to the carbonyl (δ 4.0-5.5 ppm), methylene protons β to the carbonyl (δ 2.5-3.5 ppm), and aromatic protons (δ 7.0-8.0 ppm). 13C NMR shows the characteristic ketone carbon at δ 190-200 ppm [3] [6].
Purpose: Determination of exact molecular mass and elemental composition. Sample Preparation:
Instrument Parameters:
Data Interpretation: Compare measured exact mass with theoretical mass to determine elemental composition (mass accuracy < 5 ppm). For example, N-ethylhexylone shows [M+H]+ at m/z 264.1597 (theoretical 264.1600, mass accuracy 1.1 ppm) corresponding to C₁₅H₂₂NO₃ [6].
The assessment of biological effects is crucial for understanding the health impacts of synthetic cathinones. Recent studies have demonstrated that these substances can induce significant neurotoxicity through multiple mechanisms, including oxidative stress, mitochondrial dysfunction, and interactions with neurotransmitter systems [4]. A standardized approach to neurotoxicity screening enables researchers to evaluate the potential harm of emerging cathinones and establish structure-activity relationships that inform public health responses.
Differentiated SH-SY5Y Neurotoxicity Protocol: Purpose: Evaluation of cathinone-induced cytotoxicity in a human dopaminergic neuronal model. Cell Culture and Differentiation:
Compound Exposure and Viability Assessment:
Key Findings: Studies on chlorinated cathinones showed LC₅₀ values ranging from 0.6 to 2.5 mM in differentiated SH-SY5Y cells, with 4-CBC demonstrating the highest cytotoxicity [4].
Purpose: Evaluation of cathinone effects on the cholinergic system through acetylcholinesterase (AChE) inhibition. Experimental Protocol:
Results Interpretation: Chloro-cathinones have demonstrated AChE inhibition with IC₅₀ values between 0.1 and 2 mM. Molecular docking analysis revealed that the most inhibitory cathinones interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) in AChE's active gorge [4].
Reactive Oxygen Species (ROS) Detection Protocol:
Mitochondrial Membrane Potential (MMP) Assessment Protocol:
Table 2: Biological Activity Parameters of Selected Synthetic Cathinones
| Cathinone | Cytotoxicity (LC₅₀ in mM) | AChE Inhibition (IC₅₀ in mM) | ROS Increase | MMP Depolarization |
|---|---|---|---|---|
| 4-CMC | 1.2 | 0.8 | Moderate | Significant |
| 3-CMC | 1.5 | 1.2 | Moderate | Moderate |
| 4-CBC | 0.6 | 0.1 | Significant | Severe |
| 4-CEC | 1.8 | 1.5 | Mild | Mild |
| Mephedrone | 2.1 | 2.0 | Mild | Mild |
Figure 1: Molecular and Cellular Pathways of Synthetic Cathinone Neurotoxicity
All synthetic cathinones are chiral molecules due to the presence of at least one stereocenter at the α-position to the carbonyl group. The enantioselective nature of biological systems means that individual enantiomers can exhibit different pharmacological activities, metabolic pathways, and toxicological profiles [5]. Understanding these stereochemical aspects is crucial for comprehensive risk assessment, as one enantiomer may possess desired effects while its counterpart demonstrates heightened toxicity. The recent identification of chiral synthetic cannabinoids further complicates the NPS landscape and necessitates advanced analytical approaches for complete characterization [5].
Chiral Liquid Chromatography-Mass Spectrometry Protocol: Purpose: Separation and identification of individual cathinone enantiomers. Sample Preparation:
Chromatographic Conditions:
Method Development Considerations:
Enantioselectivity Assessment Protocol: Purpose: Evaluation of differential biological effects between enantiomers. Experimental Approach:
Figure 2: Enantioresolution Workflow for Synthetic Cathinones
The analytical protocols outlined in this application note support critical public health responses to the evolving synthetic cathinone landscape. The identification of novel substances such as N-cyclohexyl pentylone in New Zealand through drug checking services demonstrates the practical implementation of these techniques in real-world scenarios [3]. The forensic utility of comprehensive analytical data enables rapid identification of emerging threats, supports clinical management of intoxication cases, and informs evidence-based regulatory decisions.
Integrated Drug Surveillance Protocol: Purpose: Systematic monitoring and identification of emerging synthetic cathinones in the illicit drug market. Workflow Implementation:
The continuing emergence of synthetic cathinones necessitates ongoing method development and refinement of existing protocols. Recent research has highlighted several emerging trends, including the incorporation of chlorinated substituents, development of heterocyclic analogs, and the appearance of chiral centers in previously achiral scaffold structures [4] [5]. These developments underscore the importance of maintaining flexible, comprehensive analytical approaches that can adapt to the rapidly changing NPS landscape.
The comprehensive characterization of synthetic cathinones requires a multidisciplinary approach that integrates advanced analytical techniques with biological assessment methods. The protocols outlined in this application note provide researchers and forensic scientists with standardized methodologies for the identification, structural elucidation, and toxicity evaluation of these evolving substances. As the synthetic cathinone landscape continues to diversify, maintaining robust analytical capabilities and sharing data through scientific networks will be essential for protecting public health and addressing the challenges posed by these substances.
This guide outlines a systematic approach to diagnose and resolve solubility issues.
The workflow above visualizes the key steps for diagnosing solubility problems. Here are the detailed protocols for each step:
Step 1: Confirm Compound Identity and Purity
Step 2: Check for Common Ion Effect
Step 3: Assess Solution pH
Step 4: Evaluate Salt Form Stability
Step 5: Consider Alternative Strategies
Q1: What is the fundamental solubility profile of propiophenone and its hydrochloride salt?
The free base, propiophenone (1-phenylpropan-1-one), is an organic compound with limited water solubility. The hydrochloride salt is formed to improve its solubility, but this can be hampered by the common ion effect. The table below summarizes key data.
| Property | Propiophenone (Free Base) | Propiophenone Hydrochloride Salt |
|---|---|---|
| Chemical Nature | Aryl ketone [7] | Hydrochloride salt of a basic propiophenone derivative |
| Physical Form | Colorless liquid / leaflets [7] [1] | Solid (typically a powder) |
| Water Solubility | 0.32 g/100 g at 19°C [1] | Data not explicitly found, but subject to common ion effect [2] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether; good solubility in non-polar solvents like hexane [8] [1] | Expected to be soluble in polar organic solvents like methanol and ethanol |
Q2: How does pH affect the solubility of a basic drug like propiophenone HCl?
The solubility of ionizable compounds is highly pH-dependent. For a basic drug (B), the equilibrium between its free base and protonated form is:
B + H₂O ⇌ BH⁺ + OH⁻
The Henderson-Hasselbalch relationship describes this: logS = logS0 + log(10^(pKa-pH) + 1), where S is solubility at a specific pH and S0 is the intrinsic solubility of the free base [3]. At a low pH (below the drug's pKa), the protonated form (BH⁺) dominates and solubility is high. As pH increases, the free base (B) can precipitate. Therefore, maintaining an acidic environment is often crucial for hydrochloride salts.
Q3: What advanced strategies can overcome persistent solubility challenges?
If traditional methods fail, consider these advanced approaches:
| Question | Answer & Technical Details |
|---|---|
| What are the general solubility trends for pharmaceuticals like my compound? | Solubility often increases with temperature in pure and mixed solvents [1]. A general observed order for some amides/sulfonamides is DMF > DMSO > Ethanol [2]. |
| How can I theoretically screen for better solvents? | COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method. It uses quantum chemistry and statistical thermodynamics to predict solubility, activity coefficients, and solute-solvent affinity, helping to narrow down experimental candidates [3] [2]. |
| What is a reliable method to measure solubility experimentally? | The shake-flask method is a standard technique. It involves agitating a mixture of the solute and solvent until equilibrium is reached, followed by filtration and concentration analysis of the saturated solution [2]. |
| Why is my measured solubility different from the predicted value? | Theoretical models like COSMO-RS provide semi-quantitative or qualitative predictions. Differences can arise from polymorphic forms of the solid, unaccounted for molecular interactions in the model, or experimental conditions [3]. |
Potential causes and solutions for this common issue are outlined below.
The table below summarizes key information for the solvents in focus, based on general trends observed for similar APIs.
Table: Solvent Properties and Application Notes
| Solvent | Full Name | Typical Solubility Ranking* | Green/Safety Considerations | Application Note |
|---|---|---|---|---|
| DMF | N,N-Dimethylformamide | High | Not considered green; hazardous [2]. | High dissolution power for amides; consider replacing with 4-formylmorpholine [3]. |
| DMSO | Dimethyl Sulfoxide | High to Medium | Safer profile than DMF [2]. | Powerful solvent; can exhibit synergistic solubility in aqueous binary mixtures [3]. |
| Ethanol | Ethanol | Medium | Green, safe, and renewable [2]. | Often used in aqueous cosolvent mixtures for pharmaceutical formulations [3]. |
\Note: This is a generalized ranking for reference; the exact order is system-specific.*
This is a detailed methodology for determining saturation solubility, adapted from the search results [2].
The following diagram visualizes the key decision points and steps in the solubility optimization process.
The core challenge in analyzing synthetic cathinones involves separating complex mixtures and resolving enantiomers, which have identical mass but different spatial configurations and potentially different biological activities [1]. The general resolution equation (Rs = 1/4 * √N * (α-1) * (k2/(1+k2))) defines three factors you can control: efficiency (N), selectivity (α), and retention (k) [2].
For chiral separations, specific techniques like Chiral Derivatization or Chiral Stationary Phases (CSPs) are required [3] [4].
| Approach | Description | Key Parameters & Examples |
|---|---|---|
| Adjust Selectivity (α) | Most powerful way to change relative retention/peak spacing [2]. | |
| - Change Organic Modifier | Altering solvent can significantly change separation. Use solvent strength chart to estimate equivalent strength [2]. | e.g., Switch from acetonitrile to methanol or tetrahydrofuran [2]. |
| - Change Mobile Phase pH | Effective for ionizable/ionic compounds [2]. | Use a buffer to control pH and ionic strength [2]. |
| - Change Stationary Phase | Changing the bonded phase/column chemistry [2]. | e.g., Switch from a C18 column to a chiral column (e.g., cellulose tris-(3,5-dimethylphenyl-carbamate) for enantiomers [4]. |
| Increase Efficiency (N) | Sharpens peaks to separate moderately overlapped pairs [2]. | |
| - Use Smaller Particles | Higher plate numbers for sharper peaks [2]. | e.g., Switch from a 5µm to a 2.5µm particle size column [2] [4]. |
| - Use a Longer Column | Increases theoretical plates and peak capacity for complex mixtures [2]. | Double column length (e.g., from 100 mm to 200 mm) [2]. |
| - Increase Temperature | Reduces viscosity and increases diffusion rate [2]. | For small molecules: 40–60 °C; for large molecules: 60–90 °C [2]. |
| Optimize Retention (k) | Ensures peaks are in the optimal retention window [2]. | |
| - Adjust %B | Change the strength of the mobile phase [2]. | Reduce the percentage of organic solvent (%B) to increase retention [2]. |
| Specialized Techniques | For specific challenges with cathinone analogs. | |
| - Chiral Derivatization | Convert enantiomers into diastereomers using a chiral reagent, then separate on a standard reversed-phase column [3]. | e.g., Use Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (similar to Marfey's reagent) [3]. |
| - Chiral Stationary Phases (CSPs) | Directly separate enantiomers on a dedicated chiral column [4]. | e.g., Use a cellulose tris-(3,5-dimethylphenyl-carbamate) column with a normal-phase hexane/alcohol mobile phase [4]. |
Here are detailed methodologies for two key approaches from recent literature.
1. Chiral Derivatization for LC-MS/MS (for high sensitivity in biological matrices)
This method resolves and quantifies cathinone enantiomers in horse blood and urine at sub-nanogram levels (LOD 0.05 ng/mL) [3].
2. Direct Enantioseparation on a CSP Column (for rapid analysis)
This simple isocratic HPLC-UV method separates 78 different NPS, including cathinones and pyrovalerones [4].
This decision diagram can help you systematically address resolution problems.
For the analysis of process-related impurities in Pridinol Mesylate, a propiophenone-derived active pharmaceutical ingredient, a specific HPLC method was developed and validated [1].
1. Optimized Chromatographic Parameters
The table below summarizes the key parameters for the separation of pridinol mesylate from its process impurities (3-piperidinopropiophenone hydrochloride and a diphenylpropenyl piperidine by-product) [1].
| Parameter | Specification |
|---|---|
| Analytical Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) [1] |
| Mobile Phase | Acetonitrile and water, with optimization via experimental design [1] |
| Detection Wavelength | Optimized based on UV absorption spectra of the analytes [1] |
| Method Validation | The method was validated for selectivity, precision, linearity, accuracy, and robustness [1] |
2. Experimental Protocol: HPLC Method for Pridinol Impurities
This is a general protocol based on the developed method [1].
The following table addresses common HPLC issues that can be encountered when developing methods for complex mixtures like propiophenone derivatives.
| Problem | Possible Cause | Solution |
|---|
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column voiding or partially blocked inlet frit [2]. | 1. Use a lower pH mobile phase to suppress silanol ionization. Use a highly deactivated/end-capped column [2]. 2. Reverse and flush the column. If needed, replace the column [2]. | | Change in Retention Time | 1. Contamination buildup on the column. 2. Insufficient equilibration in gradient runs. 3. Mobile phase evaporation or instability [2]. | 1. Flush the column with a strong solvent. 2. Ensure equilibration with at least 10 column volumes. 3. Prepare fresh mobile phase; cover solvent reservoirs [2]. | | Broad Peaks | 1. Mobile phase composition change. 2. Guard column contaminated or worn out. 3. Sample solvent incompatible with mobile phase [2]. | 1. Prepare new mobile phase. 2. Replace the guard column. 3. Whenever possible, dissolve the sample in the mobile phase [2]. | | Ghost Peaks | Contamination in the injector or column; strongly retained compounds from previous runs [2]. | Flush the injector and run a strong solvent through the column to remove late-eluting compounds. Include a final wash step in gradient methods [2]. | | No Peaks/Very Small Peaks | 1. Air bubbles in the detector flow cell. 2. Old or defective lamp. 3. Incorrect detector settings (wavelength, rise time) [2]. | 1. Purge the detector to remove bubbles. 2. Replace the lamp. 3. Check and correct detector settings and connections [2]. |
The following diagram visualizes the logical workflow for developing and troubleshooting an HPLC method.
Q1: How do I choose a starting point for my propiophenone derivative analysis? Begin with a standard reversed-phase C18 column (e.g., 150-250 mm length, 4.6 mm diameter, 5 µm particles). For initial mobile phase scouting, Thin Layer Chromatography (TLC) is highly effective. A solvent system that gives a target Rf value between 0.25 and 0.35 for your compound of interest typically translates well to a column chromatography separation [3].
Q2: What is the most critical step to prevent peak shape issues? Ensering your sample is compatible with the mobile phase. Always try to dissolve your sample in the mobile phase itself. If this is not possible due to solubility, use a solvent that is weaker than the mobile phase to avoid peak broadening and distortion [2].
Q3: My retention times are drifting. What should I check first? First, ensure your system is properly equilibrated, especially after changing the mobile phase or in gradient runs. Second, check for leaks, particularly at pump fittings where salt buildup can occur. Third, prepare a fresh batch of mobile phase, as solvent evaporation can alter composition [2].
Q4: When should I consider using a different type of column? If you experience severe peak tailing that cannot be resolved by adjusting pH or using a highly deactivated C18 column, your analyte may be interacting too strongly with residual silanols. In this case, consider switching to a different stationary phase, such as a phenyl-based or a polar-embedded column, which can offer different selectivity [2].
The separation is primarily based on differences in the compounds' polarity, hydrophobicity, and ionization state. In reversed-phase HPLC, the goal is to suppress the ionization of the basic functional groups, making the molecules more non-polar so they can interact more strongly with the hydrophobic stationary phase. This is typically achieved by carefully controlling the pH of the mobile phase [1] [2].
The optimal pH depends on your specific goals, but general recommendations are:
Peak tailing is a common issue with basic compounds. Here are the primary causes and solutions [4]:
Retention time instability can be caused by several factors [4]:
The following workflow outlines a systematic approach to . You can use this chart to guide your method development process.
Initial Conditions Setup
| Time (min) | % A (e.g., Buffer pH 8.0) | % B (e.g., Methanol) | | :--- | :--- | :--- | | 0 | 75 | 25 | | 15 | 25 | 75 | | 20 | 25 | 75 | | 20.1 | 75 | 25 | | 25 | 75 | 25 |
Chromatogram Evaluation & Troubleshooting Inject your standard and sample solutions. Evaluate the chromatogram for retention, resolution, and peak shape. Use the decision diamond in the workflow to determine your next steps. Below are specific optimization actions.
The choice of mobile phase components depends on your detection method and goals.
| Component | Recommendation for Basic Compounds | Key Considerations |
|---|---|---|
| Organic Modifier | Methanol or Acetonitrile [1] [3] | Methanol is cheaper; Acetonitrile has lower viscosity/UV cutoff. |
| Buffer (LC-UV) | Phosphate (e.g., 10-30 mM) [3] | Low UV cutoff; good buffering capacity. Avoid high organic to prevent precipitation. |
| Buffer (LC-MS) | Ammonium Acetate/Formate (e.g., 10-20 mM) [3] | Volatile; MS-compatible. Higher UV cutoff than phosphate. |
| Acidic Additive | Trifluoroacetic Acid (TFA), 0.1% [3] | Excellent for peak shape. Can suppress signal in negative-ion MS. |
| Chaotropic Agent | KPF₆ or NaClO₄ (e.g., 20 mM) [3] | Improves peak shape at low pH. Not MS-compatible. |
Refer to this table for targeted solutions based on observed problems [4].
| Observed Issue | Potential Causes | Corrective Actions |
|---|
| Severe Peak Tailing | 1. Silanol interactions 2. Column overload 3. Metal-analyte interactions | 1. Use a high-quality end-capped or inert column [5]. 2. Dilute sample or reduce injection volume. 3. Switch to a column with inert hardware [5]. | | Insufficient Retention | 1. Mobile phase too strong (high % organic) 2. pH causing ionization | 1. Decrease the % of organic modifier in the gradient. 2. For high-pH methods, ensure pH > 7.5; for low-pH, ensure pH < pKa - 2 [1] [3]. | | Retention Time Drift | 1. Inadequate buffer capacity 2. Mobile phase degradation | 1. Increase buffer concentration (e.g., to 0.03 M) and ensure pH is ±1.5 from analyte pKa [3]. 2. Prepare fresh mobile phase. | | Ghost Peaks | 1. Carryover 2. Contaminants in mobile phase/sample | 1. Clean autosampler and injection needle [4]. 2. Use fresh mobile phases, run blank injections to identify source [4]. |
The field of HPLC method development is evolving with new technologies that can significantly accelerate the optimization process for basic compounds and other analytes.
Silanol groups (Si-OH) are a natural part of silica-based HPLC stationary phases. When not fully covered by the bonded phase (e.g., C18) or end-capping, these residual acidic silanols can interact undesirably with basic analytes, leading to several chromatographic problems [1] [2].
| Problem | Underlying Cause |
|---|---|
| Peak Tailing [3] [2] | Secondary ionic/hydrogen-bonding interactions between basic analytes and silanols create multiple retention pathways. |
| Increased Retention [2] | Ionic exchange with ionized silanols at higher pH adds a strong secondary retention mechanism. |
| Irregular Retention Patterns [2] | Inconsistent analyte interactions with an uneven silanol surface lead to poor reproducibility. |
| Loss of Column Efficiency [2] | Broadened peaks from tailing directly reduce plate count and resolution. |
Here are the most effective strategies to mitigate silanol effects, presented in a question-and-answer format.
FAQ 1: How can I optimize the mobile phase to reduce silanol interactions?
| Strategy | Protocol & Details | Best For |
|---|---|---|
| Adjust pH | Use low-pH mobile phase (pH ≤ 3.0). Acidifies silanols (pKa ~4), suppressing ionization to reduce strong ionic exchange [1] [3]. Add acids (formic, phosphoric, TFA). | Methods for basic compounds; LC-MS compatibility (with volatile acids). |
| Use Buffers & Additives | Add 5-20 mM buffer salts (e.g., ammonium formate). Cations compete with analyte for silanol sites [4]. Amine modifiers (e.g., triethylamine) act as silanol blocking agents [3] [2]. | Cases where pH adjustment alone is insufficient; severe tailing. |
| Choose Organic Modifier | Prefer methanol over acetonitrile. Methanol hydrogen-bonds to silanols, reducing analyte access [2]. | Methods where methanol provides adequate selectivity and backpressure. |
FAQ 2: Which column should I select to minimize this issue?
| Column Type | Key Features & Mechanism | Example Phases |
|---|---|---|
| Type B Silica | Low metal impurity silica, more acidic silanols. Creates vicinal silanols (lower energy, less tailing) [1] [3]. | Common modern C18, C8 phases. |
| Heavy End-capping | Additional trimethylsilyl treatment post-bonding blocks residual silanols [1] [2]. | Many major manufacturer columns. |
| Sterically Protected | Bulky isobutyl groups on bonding ligand shield hydrolysis-sensitive siloxane bond (Si-O-Si), enhancing longevity at low pH [1]. | Zorbax Eclipse XDB. |
| Polar-Embedded | Polar groups (e.g., amide) within alkyl chain interact with basic analytes, shielding from silanols and improving peak shape [5]. | Ascentis RP-Amide. |
| Alternative Substrates | Hybrid silica-polymer particles inherently fewer silanols, superior pH stability (pH 1-12) [1] [3]. | Waters ACQUITY UPLC BEH. |
FAQ 3: What is a systematic experimental protocol to develop a robust method?
A study on Domiphen Bromide illustrates a Quality by Design (QbD) approach [6]:
This flowchart provides a visual guide for the systematic troubleshooting process.
The field of separation science continues to evolve with new solutions:
The table below summarizes effective sample preparation techniques for synthetic cathinones, helping you select the appropriate method.
| Technique | Principle | Best For | Recovery/Performance | Key Considerations |
|---|---|---|---|---|
| Mixed-Mode SPE [1] | Hydrophobic & ionic interactions on polymeric sorbent (e.g., Strata-X). | Obtaining the cleanest extracts from complex matrices (blood, urine). | High recoveries; superior sample cleanliness. | Requires method development; can be time-consuming. Use method development plates to optimize. |
| Molecularly Imprinted Polymer (MIP) SPE [2] | Highly selective binding to polymer shaped for cathinones. | Class-selective clean-up of multiple cathinones from urine & whole blood. | Higher recoveries & smaller matrix effects vs. conventional SPE/LLE. | Excellent for targeting a class of compounds; reduces interference. |
| Protein Precipitation with Phospholipid Removal (PLR) [1] | Precipitates proteins & removes phospholipids using a specialized sorbent. | Fast, simple cleanup of blood samples (serum, plasma, whole blood). | Effective phospholipid removal; reduces matrix effects. | Simpler than SPE but less clean. Good balance of speed and cleanliness. |
| Liquid-Liquid Extraction (LLE) [3] [4] | Partitioning of analytes between immiscible organic and aqueous phases. | Extracting small, hydrophobic molecules from biological matrices. | Well-established; good recovery for many compounds. | Can be time-consuming; may require multiple steps; uses large solvent volumes. |
| 96-Well Electromembrane Extraction (EME) [5] | Electrical potential drives ionized analytes across a supported liquid membrane. | Green, efficient extraction from whole blood. | High efficiency; reduced solvent use. | Emerging, green technique; amenable to high-throughput. |
| Magnetic Dispersive Solid-Phase Extraction (MDSPE) [6] | Adsorption onto functionalized magnetic particles. | Rapid extraction from urine, compatible with direct analysis techniques. | High precision; LOD as low as 0.05 ng/mL. | Fast; uses hydrophobic/hydrophilic magnetic adsorbents. |
This protocol is ideal for achieving clean samples from urine or whole blood [1].
This method offers a good balance of speed and sample cleanliness for blood-based matrices [1].
A validated method for multiple NPS in urine uses the following steps [3]:
Q1: My LC-MS/MS analysis of cathinones shows significant ionization suppression. What could be the cause and how can I fix it? Ionization suppression is often caused by co-eluting matrix components like phospholipids remaining in the sample extract [1].
Q2: I'm developing a new method for a panel of cathinones. How can I quickly find the best SPE sorbent without extensive trials? Using an SPE method development plate can dramatically speed up this process. These plates allow you to screen four different SPE chemistries (e.g., reversed-phase, mixed-mode cation, mixed-mode anion) under multiple conditioning, wash, and elution conditions simultaneously in a single experiment to identify the optimal sorbent for your specific analytes [1].
Q3: Why should I consider a Biphenyl LC column instead of a standard C18 column for separating synthetic cathinones? Many synthetic cathinones contain aromatic ring structures. Biphenyl columns (e.g., Phenomenex Kinetex Biphenyl) can provide enhanced selectivity for these compounds through π-π interactions between the analyte's aromatic ring and the biphenyl ligands on the stationary phase. This can result in better separation from interferences and improved peak shape compared to a standard C18 column [3] [1].
This workflow can help you choose a sample preparation path. The following diagram outlines the decision process:
Here are answers to common questions in a Q&A format suitable for researchers and scientists.
Q: What are the key storage conditions for propiophenone derivatives?
Q: What materials are incompatible and must be stored separately?
Q: What personal protective equipment (PPE) is required for handling?
Q: My derivative is a solid and seems to have clumped together. What should I do?
Q: What should I do if I find a propiophenone derivative container unsealed or damaged at room temperature?
The table below summarizes the key quantitative and qualitative data for easy reference.
| Aspect | Specification | Reference / Rationale |
|---|---|---|
| Storage Temp | Not exceeding 30°C | [2] |
| Environment | Cool, dry, well-ventilated | [2] [1] |
| Container | Tightly sealed; glass or high-density polyethylene | [1] |
| Light | Protect from direct sunlight | General best practice |
| Incompatibilities | Strong oxidizers, alkalis, alcohols, water | [2] |
For critical experiments, you can use the following protocol to monitor the stability of your propiophenone derivatives over time under various storage conditions.
The following diagram illustrates the logical workflow for storing and handling propiophenone derivatives based on the established guidelines.
The information available has some limitations to be aware of:
The table below summarizes common analytical techniques used for assessing the purity of research chemicals, along with their key applications and limitations [1] [2] [3].
| Method | Key Principle | Typical Applications | Key Limitations / Notes |
|---|---|---|---|
| Quantitative NMR (qNMR) | Quantifies analytes based on universal NMR signal detection; provides both structural and quantitative data [2]. | Absolute purity determination, precious materials, mass-limited samples [2]. | Nearly universal detection; considered highly accurate and orthogonal to chromatographic methods [2]. |
| Melting/Boiling Point | Measures deviation from documented, sharp melting/boiling points of pure compounds [1]. | Initial, simple purity check for solid and liquid chemicals. | Impurities usually depress melting points and elevate boiling points [1]. |
| Chromatography (HPLC/UPLC) | Separates components in a mixture; purity assessed via peak area or dedicated peak purity analysis [3]. | Primary purity assay, impurity profiling, stability-indicating methods. | Peak Purity Analysis with a Photodiode Array (PDA) detector is crucial to detect co-elution that can compromise quantification [3]. |
| Colorimetric Methods | Compound changes color when exposed to a specific chemical reagent [1]. | Qualitative tests, sometimes semi-quantitative; can indicate percentage purity [1]. | Often used for specific compound classes or functional groups. |
| Mass Spectrometry (MS) | Separates and identifies components based on mass-to-charge ratio [1]. | Structural confirmation, identifying unknown impurities, hyphenated with LC (LC-MS) [3]. | Highly sensitive; LC-MS provides a more definitive assessment of co-elution than PDA [3]. |
| Titration | Quantifies concentration of a substance in solution by reacting it with a standard solution [1]. | Assay of raw materials and finished products. | Classic analytical technique. |
This protocol is critical for verifying that a chromatographic peak represents a single compound and is not the result of co-elution [3].
Workflow Diagram:
Procedure:
qHNMR is a versatile primary method for determining absolute purity, using a well-characterized standard [2].
Workflow Diagram:
Procedure:
Purityanalyte (%) = (Ianalyte / Nanalyte) / (Istd / Nstd) × (Wstd / Wanalyte) × Puritystd × 100%
Where I = Integral, N = Number of protons represented by the integral, W = Weight in grams, std = standard.FAQ 1: My HPLC peak passes the purity angle test, but I still suspect an impurity. What could be wrong? Automated peak purity algorithms are not infallible. This can happen if the impurity has a very similar UV spectrum to the main component or is present at a very low level. Solution: Always perform a manual review of the spectral overlays, paying close attention to the peak edges. Consider using an orthogonal detection method like LC-MS to rule out co-elution based on mass differences [3].
FAQ 2: Why is my experimental value for a simple hydrate different from the theoretical value? This common issue in teaching labs highlights several potential errors in basic analytical techniques.
FAQ 3: My organization received a regulatory citation for inadequate component testing. What are the most critical gaps to address? A Warning Letter from the FDA highlights severe deficiencies in a drug manufacturer's quality control system. Key failures included [5]:
FAQ 4: What are the best practices to avoid general errors in purity testing?
Hygroscopicity is a substance's ability to absorb moisture from the atmosphere. This is a critical property for hydrochloride salts in drug development, as it can influence stability, processing, and final product performance [1].
When relative humidity (RH) rises above a salt's Deliquescence Relative Humidity (DRH), it absorbs water and dissolves into a saturated solution droplet. Conversely, when RH drops below the Efflorescence Relative Humidity (ERH), the droplet loses water and the salt recrystallizes [2] [1]. This cyclic process in atmospheric conditions can accelerate corrosion and complicate the handling of hygroscopic materials [2].
To manage hygroscopic hydrochloride salts, control their exposure to moisture at every stage.
| Practice | Implementation & Rationale |
|---|---|
| Controlled Environment | Handle salts in a glove box or environmental chamber with regulated humidity (ideally below the salt's ERH) [2] [1]. |
| Airtight Containers | Use containers with airtight seals and consider desiccants (e.g., silica gel) for storage to maintain a dry micro-environment [3]. |
| Rapid Processing | Minimize salt's exposure to ambient air during weighing and processing to reduce water uptake [3]. |
| Moisture-Compatible Equipment | Use low-static, moisture-resistant weighing paper and microbalances for accurate measurement of hygroscopic materials. |
When problems arise, here are targeted solutions based on experimental research.
| Problem | Underlying Cause & Solution |
|---|---|
| Salt Clumping/Caking | Cause: Water absorption causes particles to stick. Solution: Dry in a vacuum oven at a moderate temperature (e.g., 100°C). For protocols involving HCl solutions, perform evaporation in a fume hood to safely vent acidic vapors, not a benchtop oven [4]. |
| Inconsistent Weights | Cause: Water mass incorporated into the sample. Solution: Perform rapid weighing and use an ultramicrobalance in a low-humidity environment. Account for blank filter weight when samples are on filters [3]. |
| Unexpected Solution | Cause: Ambient RH exceeded the salt's DRH. Solution: Confirm the salt's DRH. Work in an environment where RH is rigorously maintained below this value [2]. |
| Corrosion of Equipment | Cause: Deliquesced salt creates a corrosive electrolyte. Solution: Use the Hard and Soft Acids and Bases (HSAB) concept. Cations with higher hardness (parameter X) may incorporate into surface layers, offering better resistance [2]. |
Understanding and quantifying water uptake is essential. Here are two methodologies.
This approach directly measures mass change on filters, ideal for linking water uptake with chemical composition [3].
Workflow Overview:
Water Uptake = Mass(wet loaded filter) - Mass(wet blank filter).Key Advantages:
For context, other established methods exist [1].
| Technique | Principle & Application |
|---|---|
| Humidified Tandem Differential\nMobility Analyzer (HTDMA) | Measures change in particle size distribution with RH; good for ambient aerosol studies but challenging at RH >90% [3] [1]. |
| Electrodynamic Balance (EDB) | Levitates a single particle and measures its mass change with RH; provides precise data but not suitable for complex ambient samples [3] [1]. |
| Substance | Common Name | Cytotoxicity Threshold (MTT Assay) | Relative Potency vs. Methamphetamine |
|---|---|---|---|
| 3,4-DMMC | 3,4-Dimethylmethcathinone | 0.1 mM [1] | Much Higher |
| Mephedrone | 4-MMC | 0.25 mM [1] | Higher |
| α-PHP | Alpha-Pyrrolidinohexanophenone | 0.5 mM [1] | Higher |
| 4-CEC | 4-Chloroethcathinone | 0.5 mM [1] | Higher |
| α-PVP | Alpha-Pyrrolidinopentiophenone | 1 mM [1] | Higher |
| 4-MEC | 4-Methyl-N-ethylcathinone | 1 mM [1] | Higher |
| Methamphetamine | - | 2.5 mM [1] | Baseline |
| Ethcathinone | N-ethylcathinone | 5 mM [1] | Lower |
The data in the table comes from a study using differentiated AC16 human cardiomyocyte cells, a standard model for cardiac toxicity research [1]. The experimental process is as follows:
Figure 1: Experimental workflow for assessing cathinone cytotoxicity.
Key methodological details include [1]:
The table below summarizes the available experimental data on the neurotoxic potential of specific propiophenone analogs.
| Analog Name | Experimental Model | Key Findings on Neurotoxicity | Quantitative Data |
|---|
| Chloro-Cathinones (e.g., 4-CMC, 4-CBC) [1] | Differentiated human neuroblastoma cell line (SH-SY5Y); Acetylcholinesterase (AChE) enzyme | • Induced neuronal cytotoxicity. • Increased reactive oxygen species (ROS) and caused mitochondrial membrane potential depolarization. • Inhibited acetylcholinesterase (AChE). | • LC₅₀ (Cytotoxicity): 0.6 to 2.5 mM (4-CBC was most potent). • IC₅₀ (AChE Inhibition): 0.1 to 2.0 mM. | | Bupropion (meta-chloro-propiophenone derivative) [2] | Human clinical trials (as an antidepressant) | • Shows a favorable safety profile as an approved drug. • Side effects (e.g., insomnia, agitation) are consistent with its dopaminergic activity, not general neurotoxicity [2]. | Not applicable (Approved drug). |
Here are detailed methodologies for key experiments cited in the available research, which can serve as a template for assessing propiophenone analogs.
This protocol is based on the evaluation of chloro-cathinones [1].
This protocol measures the potential of compounds to interfere with the cholinergic system [1].
The following diagrams illustrate the logical flow of the experimental protocols for assessing neurotoxic potential.
This diagram outlines the key experimental workflows for a multi-faceted neurotoxicity assessment.
This diagram shows potential mechanisms by which propiophenone analogs may cause neurotoxicity.
| Cathinone | Key Cytotoxic Findings | Major Mechanisms Implicated | Experimental Measures |
|---|---|---|---|
| Butylone, Pentylone, MDPV | Dose-dependent cell death [1] | ROS production, mitochondrial dysfunction, intracellular Ca²⁺ increase, ATP depletion, caspases 3/7 activation [1] | Trypan Blue, LDH assay, ROS detection, Seahorse XF Analyzer (OCR), ATP luminescence, caspase activity [1] |
| 4-CBC, 3-CBC, α-PHP, and others | Dihydro-metabolites often more toxic than parent cathinones [2] [3] [4] | Metabolic reduction of β-keto group [2] [3] [4] | Cell viability assays (LC50 values calculated) [2] [3] [4] |
| 4-MMC (Mephedrone), MDMC (Methylone) | Dose-dependent cytotoxicity and reduced mitochondrial respiration [5] | Mitochondrial dysfunction; potential role of methylbenzamide breakdown products [5] | LDH release assay, mitochondrial respiration (O2 consumption) [5] |
| Pentedrone, Methylone (Enantiomers) | S-(+)-Pentedrone and R-(+)-Methylone were the most cytotoxic enantiomers [6] | Enantioselective cytotoxicity [6] | Cell viability assays [6] |
The following are standard protocols used in the studies cited to assess cell viability and death.
The LDH assay measures membrane integrity as a marker of cell death. Upon plasma membrane damage, the cytoplasmic enzyme LDH is released into the cell culture medium, where its activity can be quantified [1] [5].
The MTT assay measures the metabolic activity of cells as an indicator of viability. Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals [7].
The cytotoxicity of synthetic cathinones in SH-SY5Y cells is not a single event but a cascade involving several interconnected cellular pathways. The diagram below synthesizes the key mechanisms identified from the search results.
The diagram illustrates the self-reinforcing cycle of cell damage: oxidative stress damages mitochondria, which in turn leads to energy failure and worsens calcium regulation, ultimately triggering apoptosis [1]. Some cathinones are also metabolized into more toxic dihydro-metabolites, which further fuels this destructive cycle [2] [3] [4].
To build upon these established findings, your research guide could consider highlighting the following approaches:
A significant challenge in ROS research is the accurate measurement of these highly reactive and short-lived molecules. The table below summarizes the key recommendations from a dedicated consensus statement [1].
| Recommendation Focus | Key Points for Researchers |
|---|---|
| Specify the ROS | Avoid generic "ROS" claims. Identify the specific chemical species (e.g., H2O2, O2•−) and ensure its reactivity and lifespan are consistent with the observed biological effect [1]. |
| Validate "Antioxidant" Effects | When using antioxidants to imply a ROS-mediated mechanism, confirm that the antioxidant's chemistry (specificity, rate constant, location, and concentration) makes its effect chemically plausible [1]. |
| Use Selective Generators & Inhibitors | Prefer genetically controlled systems (e.g., d-amino acid oxidase for H2O2) or specific compounds (e.g., MitoPQ for mitochondrial O2•−) over non-specific inhibitors like apocynin [1]. |
| Understand Oxidative Damage Biomarkers | The measured level of oxidative damage (e.g., to lipids or DNA) is a net result of its production and removal by repair systems. The chemical pathways leading to the biomarker must be explicit [1]. |
Professional research relies on a combination of protocols to get a complete picture of ROS generation. Here are some commonly used methods you can adapt for studying psychoactive compounds [2].
| Assay Name | Measured ROS | Principle & Workflow |
|---|---|---|
| Dihydroethidium (DHE) Assay | Intracellular Superoxide (O2•−) | Cells are stained with the cell-permeant dye DHE, which, when oxidized by superoxide, intercalates into DNA and emits red fluorescence. Fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [3] [2]. |
| Amplex UltraRed (AUR) Assay | Extracellular Hydrogen Peroxide (H2O2) | The AUR reagent reacts with H2O2 in the presence of Horseradish Peroxidase (HRP) to produce a highly fluorescent resorufin product, which can be measured in real-time in a microplate reader [2]. |
| OxyBurst Green (OBG) Assay | Phagosomal ROS (mainly H2O2) | Carboxylated beads are coated with OBG dye conjugated to Bovine Serum Albumin (BSA). Upon phagocytosis and oxidation within the phagosome, the non-fluorescent OBG becomes fluorescent, allowing visualization by live-cell microscopy [2]. |
To design meaningful experiments, it's crucial to understand that ROS are not just damaging agents but also key signaling molecules. The biological effect depends on the type, amount, and location of the ROS.
The diagram below illustrates the major cellular sources of ROS and the subsequent activation of signaling pathways and antioxidant defense systems.
The table below summarizes the primary findings from the most relevant study identified, which investigated a series of chloro-cathinones [1].
| Aspect | Findings from Chloro-Cathinones Study [1] |
|---|---|
| Overall AChE Inhibition | All 20 tested chloro-cathinones inhibited AChE activity, with IC50 values ranging from 0.1 to 2.0 mM. |
| Cytotoxicity (SH-SY5Y cells) | Showed cytotoxic effects, with LC50 values ranging from 0.6 to 2.5 mM. 4-CBC was the most cytotoxic. |
| Mechanisms of Toxicity | The most toxic cathinones were found to increase reactive oxygen species (ROS) and/or cause mitochondrial membrane potential depolarization. |
| Molecular Docking Insights | The most inhibitory cathinones interacted with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) within AChE's active site gorge. |
To understand and potentially replicate the molecular docking studies cited, the following methodology, synthesized from the search results, serves as a general guide. The recent study on chloro-cathinones used a similar approach to elucidate the binding modes of the most inhibitory compounds [1].
The workflow for a molecular docking study to evaluate cathinones as AChE inhibitors typically follows these key stages:
Key Considerations for the Protocol:
The diagram below integrates the findings on how cathinone-induced AChE inhibition may lead to neuronal toxicity, linking the molecular interaction to cellular outcomes [1].
The discovery that synthetic cathinones are AChE inhibitors significantly expands the understanding of their neurotoxicity [1]. The symptoms of acute cathinone intoxication, such as confusion, agitation, and seizures, closely resemble those of cholinergic overstimulation, providing a plausible link to their newly identified mechanism [1].
Future research is needed to:
The table below outlines the primary structural groups of chloro-cathinones investigated in the seminal 2025 study, highlighting the core modifications that define their SAR [1] [2].
| Group Abbreviation | Group Name | Core Structural Modifications | Example Isomers (Positional) |
|---|---|---|---|
| CMC | Chloro-N-methylcathinones | N-methyl amino group | 2-CMC, 3-CMC, 4-CMC [2] |
| CEC | Chloro-N-ethylcathinones | N-ethyl amino group | 2-CEC, 3-CEC, 4-CEC [2] |
| CBC | Chloro-N-butylcathinones | N-butyl amino group | 3-CBC, 4-CBC [2] |
| Cl-PPP | Chloro-pyrrolidinylcathinones | Pyrrolidinyl amino group | 2-Cl-PPP, 3-Cl-PPP, 4-Cl-PPP [2] |
| CDC | Chloro-N,N-dimethylcathinones | N,N-dimethyl amino group | 2-CDC, 3-CDC, 4-CDC [2] |
The following tables summarize key quantitative findings from the study, demonstrating how structural changes influence biological activity [1] [2].
Table 1: Cytotoxicity (Neurotoxicity) in SH-SY5Y Cells
| Cathinone | LC50 (mM) | Relative Cytotoxicity |
|---|---|---|
| 4-CBC | 0.6 | Highest (Most Cytotoxic) |
| 2-CDC | ~1.2 | High |
| 4-CDC | ~1.3 | High |
| Mephedrone (4-MMC) | >2.5 | Lower (Reference Compound) |
| General Range | 0.6 - 2.5 | Concentration-dependent |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Cathinone | IC50 (mM) | Relative Inhibition Potency |
|---|---|---|
| Most Potent Isomers | ~0.1 | Highest |
| Least Potent Isomers | ~2.0 | Lowest |
| General Range | 0.1 - 2.0 | All tested cathinones were inhibitors |
To assist in evaluating the data's reliability and potential replication, here are the core methodologies from the study [1] [2]:
Analysis of the experimental data reveals several critical SAR trends:
The diagram below integrates these mechanisms into a proposed neurotoxicity pathway.
> Proposed combined neurotoxicity pathways of chloro-cathinones, based on 2025 research [1] [2].
This integrated guide, based on the latest primary research, provides a solid foundation for researchers and professionals to assess the risks and mechanisms of chloro-cathinone isomers.
The table below summarizes the key analytical techniques used for the identification and characterization of synthetic cathinones, along with their primary applications and findings as reported in recent studies.
| Analytical Technique | Primary Application & Characteristics | Example Findings / Data Output |
|---|
| Gas Chromatography–Mass Spectrometry (GC-MS) [1] [2] | Used for initial identification and forensic analysis. Provides characteristic fragmentation patterns. | • Base peak for 4-FPD: m/z 86 [2] • Base peak for 4-MEAP: m/z 100 [2] | | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) [1] [3] | Highly sensitive identification and metabolic studies. Useful for thermolabile compounds. | • Application in metabolic pathway elucidation for novel cathinones (e.g., selenophene derivatives) [3]. | | Gas Chromatography-Infrared Spectroscopy (GC-IR) [4] | Provides solid-state IR spectra for structural elucidation. | • Challenge: Methylone, N-ethylpentylone, and pentylone produce extremely visually similar spectra, making differentiation difficult without chemometrics [4]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Definitive structural elucidation, including atom connectivity and stereochemistry. | Used for comprehensive physicochemical characterization of 4-FPD and 4-MEAP [2]. | | Raman & Infrared Spectroscopy [2] | Provides complementary molecular fingerprinting based on vibrational modes. | Part of a comprehensive characterization protocol for identifying functional groups in 4-FPD and 4-MEAP [2]. | | X-ray Crystallography [2] | Considered the "gold standard" for unambiguous determination of 3D molecular structure in the solid state. | Used to confirm the precise molecular structure and solid-state conformation of 4-FPD and 4-MEAP [2]. | | Differential Scanning Calorimetry (DSC) [2] | Measures thermal properties (e.g., melting point, crystallinity) of the substance. | Part of a multi-technique approach for characterizing 4-FPD and 4-MEAP [2]. | | Colorimetric Tests (e.g., BCA test) [5] | Rapid, on-site preliminary testing to discriminate between different drug classes. | A 2024 study highlights a new BCA test method to distinguish cathinones from cocaine, offering superior visual discrimination [5]. |
The following detailed methodology is adapted from a 2017 study that provided a comprehensive characterization of two cathinone derivatives, 4-FPD and 4-MEAP [2]. This serves as an excellent model for a robust analytical workflow.
1. Sample Preparation
2. Instrumental Analysis and Settings
The following diagram illustrates the logical workflow for the comprehensive characterization of cathinone derivatives, integrating the techniques from the protocol above.
Comprehensive Analysis Workflow
The tables below summarize the key pharmacological profiles and associated risks of two major classes of NPS based on current literature.
Table 1: Profiling Synthetic Cannabinoid Receptor Agonists (SCRAs) [1] [2] [3]
| Synthetic Cannabinoid | Primary Target (Receptor Affinity) | Efficacy (Compared to THC) | Key Documented Biological Effects & Toxicities |
|---|---|---|---|
| MMB-FUBINACA | CB1 (High affinity) | Full agonist, higher efficacy & potency | Seizures, psychoses, cardiotoxicity, hyperemesis; implicated in mass intoxication events ("zombie outbreak") [3]. |
| MDMB-FUBINACA | CB1 (High affinity) | Full agonist, higher efficacy & potency | Found in e-liquids; associated with severe toxicity and deaths [3]. |
| AB-CHMINACA | CB1 / CB2 | Full agonist | Agitation, anxiety, tachycardia, hypertension, seizures, acute renal and hepatic injury [2]. |
| JWH-018 | CB1 / CB2 | Full agonist | Seizures in rodent models (CB1-mediated); induces oxidative stress and inflammation in neuronal cells [2] [3]. |
| CP 55,940 | CB1 / CB2 (slightly greater for CB2) | High-efficacy prototypical agonist | Used as a reference compound in experimental studies [3]. |
Table 2: Profiling Synthetic Opioids [4] [5] [6]
| Synthetic Opioid | Primary Target (Potency Comparison) | Key Documented Biological Effects & Dangers |
|---|---|---|
| Carfentanil | Mu Opioid Receptor (MOR); 100x fentanyl, 10,000x morphine | Profound, rapid-onset respiratory depression and arrest; death within minutes; resistant to standard naloxone dosing [4] [5]. |
| Fentanyl | Mu Opioid Receptor (MOR); ~100x morphine | Severe CNS and respiratory depression; frequently found as adulterant in other illicit drugs [4]. |
| Protonitazene | Mu Opioid Receptor (MOR); highly potent | High risk of fatal overdose due to high potency; part of the novel benzimidazole class opioids [4]. |
To generate the data in the tables above, researchers employ standardized and cutting-edge experimental methods. Here are detailed protocols for key assays.
This experiment measures the affinity of an NPS for a specific receptor [3].
This test assesses the functional efficacy of an NPS—whether it activates the receptor and the degree of that activation [3].
The following diagrams illustrate the core signaling pathways activated by major NPS classes, which underlie their physiological and toxic effects.
This diagram visualizes the key intracellular events following Cannabinoid Receptor 1 (CB1R) activation by synthetic cannabinoids [1] [2].
This diagram shows the primary mechanism by which synthetic opioids like fentanyl and carfentanil cause respiratory depression, the primary cause of fatal overdose [4].
The "cat-and-mouse" cycle of NPS control has driven the adoption of artificial intelligence (AI) for predictive profiling [7].